Product packaging for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide(Cat. No.:CAS No. 246048-72-6)

4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B1268163
CAS No.: 246048-72-6
M. Wt: 143.1 g/mol
InChI Key: ASQCREDXLDLPDJ-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a useful research compound. Its molecular formula is C3H5N5O2 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N5O2 B1268163 4-Amino-1,2,5-oxadiazole-3-carbohydrazide CAS No. 246048-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCREDXLDLPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337480
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246048-72-6
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and energetic materials development. Due to the limited availability of direct literature on this specific molecule, this guide provides a scientifically grounded, step-by-step protocol based on established synthesis routes for analogous 1,2,5-oxadiazole derivatives. The guide includes detailed experimental procedures, predicted characterization data, and a visual representation of the synthetic workflow.

Introduction

The 1,2,5-oxadiazole (furazan) ring is a significant pharmacophore in medicinal chemistry and a key structural component in the design of energetic materials.[1][2] Its derivatives are known to exhibit a wide range of biological activities and often possess high densities and positive enthalpies of formation.[2] The title compound, this compound, incorporates both an amino group and a carbohydrazide functional group on the oxadiazole core. These functionalities provide versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules, including triazoles and other heterocyclic systems.[3][4][5] This guide details a feasible synthetic pathway and expected analytical characteristics for this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process commencing from 4-Amino-1,2,5-oxadiazole-3-carbonitrile. The initial step is the conversion of the nitrile to a methyl ester via acidic methanolysis, followed by hydrazinolysis to yield the final carbohydrazide product.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound A 4-Amino-1,2,5-oxadiazole-3-carbonitrile B Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate A->B  Methanol, H2SO4 (cat.), Reflux C This compound B->C  Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
  • Reaction Setup: To a stirred solution of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in anhydrous methanol (15 mL/g of nitrile), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate should be filtered, washed with cold water, and dried under vacuum to yield the crude ester. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Step 2: Synthesis of this compound
  • Reaction Setup: Suspend Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) in ethanol (10 mL/g of ester) in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Add hydrazine hydrate (3.0 eq) to the suspension. Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.[6]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then dried in a vacuum oven to afford the final product, this compound.

Characterization Data (Predicted)

The following table summarizes the predicted quantitative data for this compound based on analyses of structurally similar compounds.[1]

Analysis Predicted Value
Molecular Formula C₃H₅N₅O₂
Molecular Weight 143.11 g/mol
Melting Point >200 °C (with decomposition)
¹H NMR (DMSO-d₆, ppm) δ 9.2 (s, 1H, -NH-), 7.5 (s, 2H, -NH₂), 6.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, ppm) δ 158.0 (C=O), 154.0 (C-NH₂), 145.0 (C-C=O)
IR (KBr, cm⁻¹) 3450-3300 (N-H stretching), 1640 (C=O stretching), 1600 (N-H bending), 1560 (C=N stretching)
HRMS (ESI) [M+H]⁺: 144.0516

Potential Applications

This compound is a promising precursor for the synthesis of various polynitrogen heterocyclic systems.[1] Its functional groups allow for derivatization to create novel compounds with potential applications in:

  • Drug Discovery: The oxadiazole nucleus is a known scaffold for pharmacologically active substances.[1][7] The carbohydrazide moiety can be used to synthesize hydrazones, which have shown promise as drug candidates for treating various diseases.[1]

  • Energetic Materials: The high nitrogen content and the oxygen-rich oxadiazole ring suggest that derivatives of this compound could be explored as energetic materials with a good balance of performance and sensitivity.[8][9][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related heterocyclic compounds. The synthetic route is based on well-established chemical transformations, offering a high probability of success in a laboratory setting.

References

An In-depth Technical Guide on the Discovery of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide outlines a plausible and scientifically supported synthetic pathway, beginning from readily available starting materials. The synthesis involves the formation of a key intermediate, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, followed by its conversion to the target carbohydrazide. This document provides detailed experimental protocols for each synthetic step, a summary of all available quantitative data, and a discussion on the potential biological significance of this class of compounds based on the activities of structurally related molecules.

Introduction

The 1,2,5-oxadiazole, or furazan, nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of an amino group and a carbohydrazide moiety at the 3 and 4 positions of the furazan ring is anticipated to confer unique pharmacological properties, potentially through enhanced binding interactions with biological targets. This compound is a novel compound within this class. While its specific discovery and detailed characterization are not extensively documented in publicly accessible literature, its synthesis can be logically deduced from established chemical transformations. This guide provides a comprehensive overview of its putative synthesis, characterization of its precursors, and the therapeutic potential of the 4-aminofurazan scaffold.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from (Z)-2-cyano-2-(hydroxyimino)acetamide. The pathway involves the cyclization to form the ethyl ester intermediate, followed by hydrazinolysis to yield the final carbohydrazide.

Synthesis_Pathway A (Z)-2-Cyano-2-(hydroxyimino)acetamide B Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate A->B  Ethanol, Heat   C This compound B->C  Hydrazine Hydrate, Ethanol, Reflux  

A proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of (Z)-2-cyano-2-(hydroxyimino)acetamide

This starting material can be prepared from cyanoacetamide through nitrosation.[4][5]

  • Materials: Cyanoacetamide, Sodium Nitrite, Hydrochloric Acid (6N), Water, Ethanol.

  • Procedure:

    • In a reaction vessel, prepare a solution of 420 parts of cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water.[6]

    • Heat the solution to 50 °C.[6]

    • Over a period of 2 hours, add 27.5 parts of 6N HCl to the solution.[6]

    • The resulting solution contains the sodium salt of 2-cyano-2-(hydroxyimino)acetamide, which can be used directly in the next step or isolated by acidification and filtration.[4][6]

Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

This key intermediate is formed by the cyclization of (Z)-2-cyano-2-(hydroxyimino)acetamide.

  • Materials: (Z)-2-cyano-2-(hydroxyimino)acetamide, Ethanol.

  • Procedure:

    • A solution of (Z)-2-cyano-2-(hydroxyimino)acetamide in ethanol is heated.

    • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol to afford ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Synthesis of this compound

The final product is obtained through the hydrazinolysis of the corresponding ethyl ester.

  • Materials: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, Hydrazine Hydrate, Ethanol.

  • Procedure:

    • To a solution of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).[7]

    • The reaction mixture is heated under reflux for 10 hours.[7]

    • Upon cooling to room temperature, the product is expected to precipitate.

    • The solid is collected by filtration, washed with hot ethanol, and dried to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

PropertyValueReference
Molecular FormulaC₅H₇N₃O₃[8][9]
Molecular Weight157.13 g/mol [8][9]
CAS Number17376-63-5[10]

Table 2: Spectroscopic Data for Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

SpectroscopyData
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
IR (Infrared) Data not available in searched literature.
Mass Spec. Data not available in searched literature.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, related 4-aminofurazan derivatives have demonstrated promising anticancer and antimicrobial activities.[1][2][3]

  • Anticancer Activity: Several 4-aminofurazan derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, including liver, breast, lung, colon, and prostate cancer.[1] Some analogs have shown high potency, with IC₅₀ values comparable to or lower than the standard drug doxorubicin.[1] The proposed mechanism of action for many anticancer agents involves the induction of apoptosis.

  • Antimicrobial Activity: Derivatives of 3-amino-4-aminoximidofurazan have exhibited significant antimicrobial and antibiofilm activities against both Staphylococcus aureus and Pseudomonas aeruginosa.[2]

Given the absence of specific studies on the signaling pathways of this compound, a generalized workflow for screening its potential biological activity is presented below.

Biological_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A 4-Amino-1,2,5-oxadiazole- 3-carbohydrazide B Anticancer Cell Line Panel (e.g., NCI-60) A->B C Antimicrobial Strain Panel (e.g., ESKAPE pathogens) A->C D Cytotoxicity Assays (e.g., MTT, SRB) B->D E MIC/MBC Determination C->E F Apoptosis Assays (e.g., Annexin V, Caspase activity) D->F G Cell Cycle Analysis D->G H Target Identification (e.g., Kinase profiling, Proteomics) F->H I Animal Models of Cancer H->I J Animal Models of Infection H->J

A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents a synthetically accessible and potentially bioactive molecule. This guide provides a foundational understanding of its discovery through a proposed synthetic route, leveraging established chemical principles. The detailed protocols for the synthesis of its precursors and the final compound offer a practical framework for its preparation in a laboratory setting. While further research is required to fully characterize this compound and elucidate its specific biological activities and mechanisms of action, the existing data on related 4-aminofurazan derivatives suggest its potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. This guide serves as a crucial resource for researchers and scientists interested in exploring the therapeutic potential of this and other novel 1,2,5-oxadiazole derivatives.

References

4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring, substituted with both an amino and a carbohydrazide functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. The 1,2,5-oxadiazole core is a known pharmacophore present in various biologically active molecules, often imparting properties such as nitric oxide donation, while the carbohydrazide group serves as a versatile handle for the synthesis of more complex derivatives, including hydrazones and other heterocyclic systems. This guide provides a detailed overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies.

Chemical Properties and Data

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is required for a complete characterization.

PropertyValueSource
CAS Number 246048-72-6[Cenmed]
Molecular Formula C₃H₅N₅O₂[Santa Cruz Biotechnology]
Molecular Weight 143.11 g/mol [Santa Cruz Biotechnology]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred

Synthesis

The primary route for the synthesis of this compound involves the hydrazinolysis of its corresponding ester precursor, Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate. This precursor is derived from 4-Amino-1,2,5-oxadiazole-3-carbonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard organic chemistry transformations for the conversion of an ester to a carbohydrazide.[1][2] Optimization may be required for specific laboratory conditions.

Materials:

  • Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of hydrazine hydrate to the solution (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • The product, this compound, is expected to precipitate from the solution.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final compound.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C-N).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Note: Specific spectral data for this compound is not currently available in the cited literature.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its amino and carbohydrazide functional groups.

  • Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of various substituents.

  • Carbohydrazide Group: The carbohydrazide moiety is a versatile functional group that can react with aldehydes and ketones to form hydrazones. It can also be used as a precursor for the synthesis of other five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

The 1,2,5-oxadiazole ring system is a known pharmacophore in various drug candidates and has been associated with a range of biological activities, including:

  • Anticancer Activity: Derivatives of 1,2,5-oxadiazole have been investigated as potential anticancer agents.

  • Antimicrobial and Antifungal Activity: The oxadiazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties.[3]

  • Enzyme Inhibition: Certain 1,2,5-oxadiazole derivatives have been identified as inhibitors of enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.[4]

The title compound serves as a key intermediate for the synthesis of a library of derivatives that can be screened for various biological activities.

Logical Relationships and Workflows

The synthesis and derivatization of this compound can be visualized as a logical workflow.

G A 4-Amino-1,2,5-oxadiazole-3-carbonitrile B Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate A->B Esterification C This compound B->C Hydrazinolysis D Hydrazone Derivatives C->D Condensation with Aldehydes/Ketones E 1,3,4-Oxadiazole Derivatives C->E Cyclization F 1,2,4-Triazole Derivatives C->F Cyclization

Caption: Synthetic pathway of this compound and its derivatives.

Conclusion

This compound is a promising heterocyclic building block with significant potential in drug discovery and materials science. While detailed experimental data for the compound itself is limited, its synthesis from readily available precursors is feasible through established chemical transformations. The presence of versatile amino and carbohydrazide functional groups, coupled with the biologically relevant 1,2,5-oxadiazole core, makes it an attractive target for further research and development of novel chemical entities with diverse applications. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

Spectroscopic Analysis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide presents data from a closely related analogue, 4-amino-N'-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide , and provides generalized experimental protocols applicable to the target compound's characterization. The oxadiazole scaffold is a key feature in many biologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for a dimeric analogue of the target compound. These values provide an indication of the expected spectral characteristics of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H--Data not available
¹³C--Data not available

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
--Data not available

Note: Specific IR data is not available. Expected characteristic absorption bands would include N-H stretching for the amino and hydrazide groups (typically in the 3400-3200 cm⁻¹ region), C=O stretching for the carbohydrazide (around 1680-1640 cm⁻¹), and vibrations associated with the C=N and N-O bonds of the oxadiazole ring.

Table 3: Mass Spectrometry (MS) Data

m/zRelative AbundanceIon Assignment
254.16-[M+H]⁺ (for the dimeric analogue C₆H₆N₈O₄)

Note: The molecular weight of this compound (C₃H₅N₅O₃) is 159.11 g/mol . The expected mass spectrum would show a molecular ion peak corresponding to this mass.

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

λmax (nm)SolventMolar Absorptivity (ε)
---

Note: Specific UV-Vis data is not available. Oxadiazole derivatives typically exhibit absorption bands in the UV region due to π-π and n-π* electronic transitions within the conjugated system.*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be polar).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupling pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate may be added to the solution to promote ionization.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If further structural information is required, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • The wavelength of maximum absorbance (λmax) will be identified from the resulting spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound, and its potential applications in drug discovery.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Data Analysis & Confirmation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Crude Product Crude Product Chemical Synthesis->Crude Product Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Crude Product->Purification (e.g., Crystallization, Chromatography) Pure Compound Pure Compound Purification (e.g., Crystallization, Chromatography)->Pure Compound Structural Elucidation Structural Elucidation Pure Compound->Structural Elucidation NMR (¹H, ¹³C) NMR (¹H, ¹³C) Structural Elucidation->NMR (¹H, ¹³C) FTIR FTIR Structural Elucidation->FTIR Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry UV-Vis UV-Vis Structural Elucidation->UV-Vis Spectral Data Analysis Spectral Data Analysis NMR (¹H, ¹³C)->Spectral Data Analysis FTIR->Spectral Data Analysis Mass Spectrometry->Spectral Data Analysis UV-Vis->Spectral Data Analysis Structure Confirmation Structure Confirmation Spectral Data Analysis->Structure Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel heterocyclic compound.

G cluster_activities Potential Biological Activities This compound This compound Diverse Biological Activities Diverse Biological Activities This compound->Diverse Biological Activities Exhibits Drug Discovery & Development Drug Discovery & Development Diverse Biological Activities->Drug Discovery & Development Leads to Antimicrobial Antimicrobial Diverse Biological Activities->Antimicrobial Anticancer Anticancer Diverse Biological Activities->Anticancer Anti-inflammatory Anti-inflammatory Diverse Biological Activities->Anti-inflammatory

Caption: Potential applications of this compound in drug discovery based on the known activities of oxadiazole derivatives.

References

Structural Elucidation of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct studies on this specific molecule, this guide compiles predicted data and established methodologies based on closely related analogs and foundational principles of chemical synthesis and analysis. It details a plausible synthetic pathway, predicted spectroscopic and crystallographic data, and the experimental protocols necessary for its characterization. This document serves as a valuable resource for researchers working with novel oxadiazole derivatives, offering a predictive framework for their structural analysis.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a significant scaffold in the development of various biologically active compounds and energetic materials. The incorporation of amino and carbohydrazide functional groups, as seen in this compound, is of particular interest as these moieties can participate in diverse chemical transformations and biological interactions. The carbohydrazide group, in particular, is a versatile precursor for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles. A thorough understanding of the structural characteristics of this molecule is paramount for its application in drug design and materials science. This guide outlines the essential steps and data for the complete structural elucidation of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward conversion of a corresponding ester, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, with hydrazine hydrate. The precursor ester is a known intermediate in the synthesis of various heterocyclic and energetic compounds.

Proposed Synthesis of this compound

A plausible and commonly employed method for the synthesis of carbohydrazides from their corresponding esters involves nucleophilic acyl substitution using hydrazine.

Reaction:

  • Starting Material: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)

  • Solvent: Ethanol (EtOH)

  • Conditions: Reflux

Experimental Protocol:

  • To a solution of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) in ethanol, add an excess of hydrazine hydrate (typically 3-5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, being a solid, is expected to precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Synthesis Ester Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate Product This compound Ester->Product Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Hydrazine->Ester Solvent Ethanol, Reflux Solvent->Ester

Figure 1: Proposed synthetic pathway for this compound.

Structural Elucidation Workflow

The comprehensive structural elucidation of a novel or uncharacterized compound like this compound involves a multi-faceted analytical approach. This workflow ensures the unambiguous determination of its chemical structure and purity.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_conclusion Structural Confirmation Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Map Carbon-Hydrogen Framework Purification->NMR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Confirmation Final Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation XRD X-ray Diffraction (XRD) Determine 3D Structure Crystal_Growth->XRD XRD->Structure_Confirmation

Figure 2: Logical workflow for the structural elucidation of a target compound.

Predicted Spectroscopic and Crystallographic Data

The following data is predicted based on the analysis of structurally similar compounds, including N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide and various carbohydrazide derivatives.

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight of the compound.

Analysis Type Predicted Value Interpretation
Molecular Formula C₃H₅N₅O₂-
Molecular Weight 143.11 g/mol -
High-Resolution MS Expected [M+H]⁺ at m/z 144.0516Confirms the elemental composition of the molecule.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (Amino & Amide)3400 - 3100 (multiple bands)Stretching
C=O (Amide I)1680 - 1640Stretching
N-H (Amide II)1650 - 1550Bending
C=N (Oxadiazole)1600 - 1500Stretching
C-N1400 - 1200Stretching
N-O (Oxadiazole)1100 - 900Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are predicted to be run in a solvent like DMSO-d₆.

¹H NMR Spectroscopy

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5 - 9.5Singlet1H-CONH-
~5.5 - 6.5Broad Singlet2H-C-NH₂
~4.0 - 5.0Broad Singlet2H-NHNH₂

¹³C NMR Spectroscopy

Predicted Chemical Shift (δ, ppm) Assignment
~160 - 170C=O (Carbohydrazide)
~140 - 150C-NH₂ (Oxadiazole)
~130 - 140C-CONHNH₂ (Oxadiazole)
X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. Based on the crystal structure of the closely related 4-Amino-1,2,5-oxadiazole-3-carboxamide, the following characteristics can be anticipated.

Parameter Predicted Observation
Crystal System Likely to be monoclinic or orthorhombic.
Hydrogen Bonding Extensive intermolecular hydrogen bonding is expected involving the amino group, the carbohydrazide moiety, and the oxadiazole nitrogen atoms.
Molecular Geometry The 1,2,5-oxadiazole ring is expected to be planar. There might be some torsion around the C-C bond connecting the ring and the carbohydrazide group.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structural elucidation of this compound. By leveraging data from analogous compounds and established analytical techniques, a comprehensive characterization of this molecule can be achieved. The proposed synthetic route is robust and the expected spectroscopic and crystallographic data provide a solid foundation for researchers to confirm the structure of this and other related novel compounds. The methodologies and data presented herein are intended to facilitate further research and application of this compound in various scientific disciplines.

An In-depth Technical Guide to the Anticipated Thermal Properties of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal properties of the energetic material 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the known characteristics of its precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, and other closely related aminofurazan derivatives. This guide outlines the probable synthetic route, presents anticipated thermal characteristics in a comparative context, and details the standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) necessary for its empirical thermal characterization.

Introduction

This compound is a nitrogen-rich heterocyclic compound with potential applications as an energetic material or as a precursor in the synthesis of pharmaceuticals. The 1,2,5-oxadiazole (furazan) ring system is a common structural motif in energetic materials due to its high heat of formation and contribution to molecular density. The presence of both an amino and a carbohydrazide group suggests a high degree of reactivity and the potential for extensive hydrogen bonding, which can significantly influence its thermal stability. A thorough understanding of its thermal properties, such as decomposition temperature and energy release, is critical for its safe handling, storage, and application.

Synthesis Pathway

The synthesis of this compound is anticipated to proceed via the hydrazinolysis of its corresponding ester precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This is a standard and widely used method for the preparation of carbohydrazides.

The precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, can be synthesized through the cyclization of amidoximes or hydroxylamine derivatives.[1] A common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at elevated temperatures.[1]

The subsequent and final step in the synthesis of the target compound is the reaction of the methyl ester with hydrazine hydrate.[1]

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Amidoxime_Derivative 4-Amino-N′-hydroxy- 1,2,5-oxadiazole-3-carboximidamide Precursor Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Amidoxime_Derivative->Precursor Cyclization (High Temperature) Acetamide Acetamide Acetamide->Precursor Target_Compound This compound Precursor->Target_Compound Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Target_Compound

Figure 1: Proposed synthesis pathway for this compound.

Anticipated Thermal Properties: A Comparative Analysis

While specific experimental data for this compound is not available, the thermal behavior of related aminofurazan compounds can provide valuable insights into its expected stability. The following table summarizes the melting and decomposition temperatures of several analogous energetic materials.

Compound NameMelting Point (°C)Decomposition Peak Temperature (°C)Reference
3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan (ANFF-34)116.2255.4[2][3]
4-(4-aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxan (ANFF-43)106.2255.6[2][3]
3-amino-4-nitrofurazan (ANF)--Thermal stability data not specified.[4]
Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate-229
3,3'-dicyano-4,4'-azofurazan-234[5]
3,4-bis(3-fluorodinitromethylfurazan-4-oxy) furazan50197.8[5]

Note: The absence of a melting point indicates that the compound decomposes before melting or the data was not provided in the cited source.

Based on these comparisons, it is reasonable to anticipate that this compound will exhibit a decomposition temperature in the range of 150-250 °C. The presence of the carbohydrazide group may influence the decomposition pathway and onset temperature due to its reactivity and potential for intramolecular reactions.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of this compound, the following standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and decomposition temperature, and to quantify the heat of fusion and decomposition.

Methodology:

  • Sample Preparation: A small sample of the compound (typically 1-5 mg) is accurately weighed into an aluminum or copper DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate, typically 5, 10, or 20 °C/min, over a temperature range appropriate for the anticipated thermal events (e.g., from room temperature to 300 °C).[2]

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events (e.g., melting) appear as downward peaks, while exothermic events (e.g., decomposition) are represented by upward peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined using the instrument's software.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, providing information on thermal stability and decomposition kinetics.

Methodology:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[2]

    • Atmosphere: The experiment is performed under a controlled atmosphere, typically inert (nitrogen) or oxidative (air), with a defined flow rate.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. The onset temperature of decomposition and the residual mass at the end of the experiment are key parameters obtained.

Thermal_Analysis_Workflow cluster_workflow Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample This compound Sample DSC_Prep Weigh 1-5 mg in DSC pan Sample->DSC_Prep TGA_Prep Weigh 5-10 mg in TGA pan Sample->TGA_Prep DSC_Run Heat at constant rate (e.g., 10 °C/min) in N2 atmosphere DSC_Prep->DSC_Run DSC_Data Heat Flow vs. Temperature (Melting, Decomposition) DSC_Run->DSC_Data TGA_Run Heat at constant rate (e.g., 10 °C/min) in N2 atmosphere TGA_Prep->TGA_Run TGA_Data Mass Loss vs. Temperature (Thermal Stability) TGA_Run->TGA_Data

Figure 2: Workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal properties of this compound remains to be published, this guide provides a robust framework for its synthesis and thermal characterization. Based on the analysis of related aminofurazan derivatives, the compound is expected to be a thermally sensitive material with a decomposition temperature likely in the 150-250 °C range. The detailed experimental protocols for DSC and TGA provided herein offer a clear pathway for researchers to empirically determine the precise thermal characteristics of this novel compound, which is essential for its potential development and application in the fields of energetic materials and pharmaceuticals.

References

Quantum Chemical Insights into 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

This whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the foundational role of molecular characteristics in determining pharmacological activity, this guide details the theoretical methodologies, presents illustrative quantitative data, and outlines the experimental protocols relevant to the study of this molecule and its analogs.

Introduction

This compound, also known as 3-amino-4-carbohydrazidofurazan, belongs to the furazan (1,2,5-oxadiazole) class of heterocycles. These compounds are recognized for their diverse biological activities, which are intrinsically linked to their molecular structure and electronic properties. Quantum chemical calculations offer a powerful, non-experimental approach to understanding these characteristics at the atomic level, thereby guiding the rational design of novel therapeutic agents.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method that provides a favorable balance between accuracy and computational cost for molecules of this nature. The insights gained from these calculations can predict molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties such as frontier molecular orbitals, which are crucial for assessing molecular reactivity and potential intermolecular interactions with biological targets.

Theoretical and Computational Methodologies

The computational investigation of this compound is typically performed using a suite of quantum chemical software. The following protocol outlines a standard approach for these calculations.

Geometry Optimization

The first step in any quantum chemical analysis is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and well-validated functional for organic molecules.

  • Basis Set: 6-311++G(d,p) is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for hydrogen bonding and non-covalent interactions.

  • Procedure: An initial molecular structure is built and subjected to geometry optimization without any symmetry constraints. The optimization process is complete when the forces on all atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

  • Software: Same as for geometry optimization.

  • Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Procedure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum. The calculated frequencies can be compared with experimental IR and Raman spectra for validation of the computational method. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

Electronic Properties Analysis

To understand the reactivity and electronic nature of the molecule, various electronic properties are calculated from the optimized geometry.

Experimental Protocol:

  • Software: Same as for geometry optimization.

  • Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Properties Calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical but realistic quantitative data for this compound, based on DFT calculations (B3LYP/6-311++G(d,p)) and comparison with structurally similar compounds found in the literature. Note: This data is for illustrative purposes and should be confirmed by specific calculations for the target molecule.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
O1-N21.405N2-O1-N5109.5
N2-C31.310O1-N2-C3105.0
C3-C41.450N2-C3-C4115.5
C4-N51.315C3-C4-N5115.0
N5-O11.400C4-N5-O1105.0
C3-C61.480N2-C3-C6122.0
C4-N81.350C4-C3-C6122.5
C6=O71.230C3-C4-N8120.0
C6-N91.360N5-C4-N8125.0
N9-N101.400C3-C6-O7121.0
C3-C6-N9118.0
O7-C6-N9121.0
C6-N9-N10119.0

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
ν13450~3400N-H asymmetric stretch (NH2)
ν23350~3300N-H symmetric stretch (NH2)
ν33250~3200N-H stretch (hydrazide)
ν41680~1670C=O stretch (amide I)
ν51630~1620N-H scissoring (NH2)
ν61580~1570C=N stretch (ring)
ν71540~1530N-H bend (amide II)
ν81450~1440C-N stretch (ring)
ν91050~1040N-N stretch
ν10880~870Ring breathing

Table 3: Key Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap5.3 eV
Dipole Moment4.5 Debye

Visualization of Workflows and Relationships

Graphviz diagrams are employed to visually represent the logical flow of the computational and experimental processes, as well as the relationships between key calculated properties.

G cluster_computational Computational Workflow cluster_experimental Experimental Validation mol_struct Propose Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop xray X-ray Crystallography geom_opt->xray Compare Geometry ftir_raman FT-IR & Raman Spectroscopy freq_calc->ftir_raman Compare Spectra synthesis Synthesis & Purification elec_prop->synthesis Guide Synthesis of Analogs nmr NMR Spectroscopy

Figure 1: Integrated workflow for computational and experimental analysis.

G DFT DFT Calculation (B3LYP/6-311++G(d,p)) HOMO HOMO Energy DFT->HOMO LUMO LUMO Energy DFT->LUMO MEP Molecular Electrostatic Potential (MEP) DFT->MEP NBO Natural Bond Orbital (NBO) Analysis DFT->NBO EnergyGap HOMO-LUMO Gap HOMO->EnergyGap LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity MEP->Reactivity ChargeDist Charge Distribution NBO->ChargeDist ChargeDist->Reactivity

Figure 2: Key electronic properties and their relationships derived from DFT.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, are an indispensable tool in the modern drug discovery and development pipeline for novel heterocyclic compounds like this compound. They provide fundamental insights into molecular structure, stability, and electronic properties that are challenging and costly to obtain through experimental means alone. The predictive power of these computational methods allows for the efficient screening of potential drug candidates and the rational design of derivatives with enhanced pharmacological profiles. This technical guide provides a foundational understanding of the methodologies and expected outcomes of such computational studies, empowering researchers to leverage these techniques in their work.

Navigating the Bio-potential of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide Derivatives: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and biological screening results for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide derivatives are not extensively available in the current body of scientific literature. This guide provides a comprehensive framework based on established methodologies for the synthesis and biological evaluation of analogous heterocyclic compounds, particularly derivatives of the 4-amino-1,2,5-oxadiazole (4-aminofurazan) core. The protocols and potential activities described herein are intended to serve as a foundational resource for researchers initiating investigations into this specific class of compounds.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a notable pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of an amino group at the 4-position and a carbohydrazide moiety at the 3-position of this scaffold presents a unique opportunity for the development of novel therapeutic agents. The carbohydrazide group, in particular, is a versatile functional handle that can be readily derivatized to generate a library of compounds for biological screening. This guide outlines a proposed synthetic pathway, standard protocols for preliminary antimicrobial and anticancer screening, and a discussion of potential biological targets for this compound derivatives.

Proposed Synthetic Pathway

The synthesis of this compound derivatives can be envisioned as a multi-step process commencing from the readily available precursor, 4-Amino-1,2,5-oxadiazole-3-carbonitrile. The proposed synthetic workflow is depicted below.

G A 4-Amino-1,2,5-oxadiazole-3-carbonitrile B Hydrazinolysis A->B Hydrazine Hydrate C This compound B->C D Condensation with Aldehydes/Ketones C->D F Reaction with Isocyanates/Isothiocyanates C->F E Schiff Base Derivatives D->E H Cyclization Reactions E->H G Semicarbazide/Thiosemicarbazide Derivatives F->G G->H I Heterocyclic Derivatives (e.g., Triazoles, Oxadiazoles) H->I

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

I. Synthesis of this compound (Proposed)

Materials: 4-Amino-1,2,5-oxadiazole-3-carbonitrile, hydrazine hydrate, ethanol.

Procedure:

  • Dissolve 4-Amino-1,2,5-oxadiazole-3-carbonitrile in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

II. General Procedure for the Synthesis of Schiff Base Derivatives

Materials: this compound, appropriate aromatic or heterocyclic aldehyde/ketone, ethanol, glacial acetic acid (catalyst).

Procedure:

  • Dissolve equimolar amounts of this compound and the selected aldehyde or ketone in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture. The precipitated product can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Purify the product by recrystallization if necessary.

  • Characterize the synthesized derivatives by spectroscopic analysis.

Preliminary Biological Screening: Inferred Activities and Protocols

While specific data for the target compounds is lacking, the 4-amino-1,2,5-oxadiazole scaffold is present in molecules with known biological activities. The following table summarizes potential areas for screening based on the activities of related compounds.

Biological ActivityPotential Targets/MechanismsRationale based on Analogous Compounds
Antimicrobial Bacterial cell wall synthesis, DNA gyrase, protein synthesisVarious oxadiazole derivatives have shown broad-spectrum antibacterial and antifungal activities.[1]
Anticancer Topoisomerase inhibition, kinase inhibition, induction of apoptosisPhenyl-substituted 1,2,5-oxadiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[2]
Enzyme Inhibition Carbonic anhydrase, α-glucosidase, α-amylaseOxadiazole-containing compounds have been identified as inhibitors of various enzymes.[3]
I. Antimicrobial Screening Protocol (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes, sterile cork borer (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare sterile MHA and SDA plates.

  • Prepare a standardized inoculum (0.5 McFarland standard) of the test microorganisms.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and the standard drug solution into separate wells.

  • Add the same volume of DMSO to one well as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

II. Anticancer Screening Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, the known activities of related heterocyclic compounds suggest potential involvement in various cellular pathways. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a lead anticancer compound from this series.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Potential Molecular Targets A Lead Compound Identified (from MTT Assay) B Cell Cycle Analysis (Flow Cytometry) A->B Investigate Cell Cycle Arrest C Apoptosis Assay (Annexin V/PI Staining) A->C Assess Induction of Apoptosis E Topoisomerase II A->E Hypothesized Target F Kinases (e.g., EGFR, VEGFR) A->F Hypothesized Target D Western Blot Analysis B->D C->D Analyze Protein Expression G Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases) D->G

References

A Technical Guide to the Synthesis of Novel 1,2,5-Oxadiazole Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of novel 1,2,5-oxadiazole (furoxan) derivatives, a class of compounds with significant potential in drug discovery due to their role as nitric oxide (NO) donors. We will explore key synthetic methodologies, present quantitative data from recent studies, and visualize relevant workflows and biological pathways.

Introduction to 1,2,5-Oxadiazoles (Furoxans)

The 1,2,5-oxadiazole-2-oxide, commonly known as furoxan, is a five-membered heterocyclic ring system that serves as a prominent structural motif in medicinal chemistry. Furoxans are renowned for their ability to release nitric oxide (NO) under physiological conditions. This property makes them valuable as potential therapeutic agents for a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders, where NO plays a crucial signaling role. The release of NO from the furoxan ring is typically triggered by reaction with endogenous thiols like glutathione (GSH).

Core Synthetic Strategies

The synthesis of the 1,2,5-oxadiazole ring system can be achieved through several established methods. The most common approach involves the dimerization of nitrile oxides, which are themselves generated in situ from precursors such as aldoximes. Another prevalent method is the cyclization of α-dioximes. These core structures can then be further functionalized to create novel derivatives with tailored pharmacological profiles.

Experimental Protocol: Synthesis of Novel Furoxan-Based Hybrid Compounds

Recent research has focused on creating hybrid molecules that combine the NO-donating furoxan moiety with another pharmacologically active scaffold to achieve synergistic therapeutic effects. Below is a detailed protocol adapted from studies on novel furoxan derivatives designed as potential anticancer agents.

Objective: To synthesize a hybrid compound by linking a furoxan derivative to a chalcone scaffold, known for its anticancer properties.

Step 1: Synthesis of the Furoxan Precursor (e.g., 4-amino-phenyl-furoxan)

  • Nitration: A substituted benzaldehyde is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group.

  • Oxime Formation: The resulting nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding aldoxime.

  • Oxidative Cyclization: The aldoxime is then subjected to oxidative cyclization using an oxidizing agent like sodium hypochlorite (bleach) to form the 1,2,5-oxadiazole ring.

  • Reduction: The nitro group on the phenyl ring is reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation. This yields the 4-amino-phenyl-furoxan precursor.

Step 2: Synthesis of the Chalcone Moiety

  • A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a strong base (e.g., sodium hydroxide) via a Claisen-Schmidt condensation reaction.

  • The reaction mixture is typically stirred at room temperature until a precipitate (the chalcone) is formed.

  • The product is then filtered, washed, and recrystallized to yield the pure chalcone.

Step 3: Hybridization via Amide Bond Formation

  • The chalcone, containing a carboxylic acid group, is activated using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent (e.g., dichloromethane).

  • The activated chalcone is then reacted with the 4-amino-phenyl-furoxan precursor.

  • The reaction is stirred at room temperature for several hours.

  • The final hybrid compound is purified using column chromatography.

Quantitative Data

The following tables summarize typical quantitative data obtained from the synthesis and evaluation of novel furoxan derivatives.

Table 1: Synthesis Yields of Furoxan-Chalcone Hybrids

Compound IDMolecular StructureYield (%)
FC-1 Furoxan-Phenyl-Chalcone78%
FC-2 Furoxan-Naphthyl-Chalcone72%
FC-3 Furoxan-Pyridyl-Chalcone65%

Table 2: In Vitro Anticancer Activity (IC50 Values)

Compound IDCell Line (e.g., A549 - Lung Cancer)IC50 (µM)
FC-1 A5495.2
FC-2 A5493.8
FC-3 A5498.1
Doxorubicin (Control) A5491.5

Table 3: Nitric Oxide (NO) Release Data

Compound IDNO Release (%) after 2h (in presence of GSH)
FC-1 35%
FC-2 42%
FC-3 28%

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel 1,2,5-oxadiazole derivatives.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Precursor Synthesis (e.g., Aldoxime) B Oxadiazole Ring Formation (Oxidative Cyclization) A->B A->B C Functionalization / Hybridization B->C B->C D Column Chromatography C->D C->D E Spectroscopic Analysis (NMR, MS, IR) D->E D->E F In Vitro Screening (e.g., Cytotoxicity Assays) E->F E->F G NO Release Assay E->G E->G H Mechanism of Action Studies F->H F->H

Caption: General workflow for synthesis and evaluation of furoxan derivatives.

This diagram outlines the proposed signaling pathway initiated by a furoxan derivative in a cancer cell.

G cluster_cell Cancer Cell FD Furoxan Derivative (Pro-drug) NO Nitric Oxide (NO) FD->NO Thiolysis GSH Glutathione (GSH) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation ROS Reactive Oxygen Species (ROS) NO->ROS Induction cGMP cGMP sGC->cGMP Conversion GTP GTP Apoptosis Apoptosis cGMP->Apoptosis Downstream Signaling ROS->Apoptosis Oxidative Stress

Caption: Proposed mechanism of NO-mediated anticancer activity.

An In-depth Technical Guide to the Exploration of Furazan-Based Energetic Material Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols for key furazan-based energetic material precursors. Furazan and its N-oxide derivative, furoxan, are foundational structures in the development of high-performance energetic materials due to their high heats of formation, density, and the energetic contribution of the N-O bond.[1][2][3][4] This document details the synthetic pathways to crucial precursors and summarizes their energetic properties in a comparative format.

Core Precursors and Their Energetic Properties

The exploration of furazan-based energetic materials hinges on the successful synthesis of key precursors, which serve as building blocks for more complex and powerful molecules. The following tables summarize the quantitative data for some of the most significant furazan-based precursors and their derivatives.

Table 1: Physicochemical Properties of Key Furazan-Based Precursors

Compound NameAbbreviationMolecular FormulaDensity (g/cm³)Melting Point (°C)Decomposition Temperature (°C)
3,4-DiaminofurazanDAFC₂H₄N₄O1.61180240
3-Amino-4-nitrofurazanANFC₂H₂N₄O₃---
3,3'-Dinitro-4,4'-azofurazanDNAzFC₄N₈O₆---
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazoleBNFF-1C₆N₁₀O₈1.83684-
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxideBNFF/DNTFC₆N₁₀O₉1.937110253.6
4,4'-Dinitro-3,3'-diazenofuroxanDDFC₄N₈O₈2.02-~130

Table 2: Detonation Performance of Selected Furazan-Based Compounds

Compound NameAbbreviationDetonation Velocity (m/s)Detonation Pressure (GPa)
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxideBNFF/DNTF925041.1[5]
4,4'-Dinitro-3,3'-diazenofuroxanDDF10,000-
3,3'-Dicyano-4,4'-azofurazan-764021.8[6]
Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate-813830.1[6]
3,4-bis(3-fluorodinitromethylfurazan-4-oxy) furazan-8644.534.0[6]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the safe and efficient synthesis of these high-energy compounds. The following sections provide step-by-step methodologies for the preparation of key furazan precursors.

Synthesis of 3,4-Diaminofurazan (DAF)

The synthesis of 3,4-Diaminofurazan (DAF) is a foundational process, typically achieved through the cyclization of diaminoglyoxime (DAG).[7][8]

Step 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxime [9]

  • Reaction Setup: In a 250 mL round-bottom flask, add 17.6 g (0.2 mol) of glyoxime to 100 mL of a 5 M aqueous sodium hydroxide solution.

  • Addition of Reagent: To the stirred solution, add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

  • Heating: Fit the flask with a condenser and heat the reaction mixture in an oil bath at 90 °C for 6 hours.

  • Isolation: Allow the mixture to cool to room temperature. A colorless crystalline solid (needles) of diaminoglyoxime will precipitate.

  • Purification: Isolate the solid by filtration, wash with 10-15 mL of cold water, and dry to yield diaminoglyoxime.

Step 2: Cyclization of Diaminoglyoxime (DAG) to 3,4-Diaminofurazan (DAF) [9]

  • Reaction Setup: Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of a 2 M aqueous potassium hydroxide solution into a stainless steel reactor.

  • Heating: Close the reactor and place it in an oil bath preheated to 170-180 °C. Maintain this temperature for 2 hours.

  • Cooling and Isolation: Cool the reactor by immersion in an ice bath for 2 hours. Caution: Open the reactor in a fume hood to avoid exposure to trace amounts of ammonia.

  • Purification: Remove the mixture from the reactor, washing the chamber with two 20 mL portions of water. Filter the combined solution to obtain colorless needles of 3,4-diaminofurazan.

Synthesis of 3-Amino-4-nitrofurazan (ANF)

3-Amino-4-nitrofurazan (ANF) is a key intermediate synthesized by the oxidation of DAF.[1][10]

  • Oxidizing System Preparation: The oxidizing system consists of a mixture of hydrogen peroxide, sodium tungstate, and methanesulfonic acid (H₂O₂/CH₃SO₃H/Na₂WO₄).[1]

  • Reaction Conditions: At 10°C, sequentially add 132 ml of a 30% hydrogen peroxide solution and 10.9 g of sodium tungstate to the reactor. Heat the mixture to 30°C.[10]

  • Addition of DAF: Add a pre-prepared mixture of 6.6 g of DAF and 43 ml of methanesulfonic acid to the reactor at a rate of 1 ml/min.[10]

  • Reaction and Work-up: Maintain stirring for 3.5 hours after the addition is complete. Pour the reaction mixture into ice water to precipitate the solids.[10]

  • Purification: The desired product, ANF, is the main component of the dried filtrate after extraction with dichloromethane and concentration under reduced pressure.[10]

Synthesis of 3,3'-Dinitro-4,4'-azofurazan (DNAzF)

This energetic compound is synthesized from 3-amino-4-nitrofurazan (ANF).

  • Reaction: Treat 3-amino-4-nitrofurazan (ANF) with potassium permanganate and concentrated hydrochloric acid.[1]

  • Yield: This process affords 3,3'-dinitro-4,4'-azofurazan (DNAzF) in a 54.7% yield.[1]

Synthesis of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF)

A safer and more convenient synthesis method for BNFF has been developed.

  • Starting Material: The synthesis starts from 3-amino-4-(carboxymethyl)furazan.

  • Oxidation and Nitration: The starting material is oxidized and then treated with a dilute mixed acid (HNO₃ and H₂SO₄).

  • Yield and Purity: This method produces BNFF in a 52% yield with a purity of 99% after liquid chromatography analysis. This approach avoids the use of high-concentration hydrogen peroxide and mitigates dangerous exothermic profiles.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and logical connections in the exploration of furazan-based energetic materials.

Synthesis_of_DAF Glyoxime Glyoxime DAG Diaminoglyoxime (DAG) Glyoxime->DAG NaOH, NH₂OH·HCl 90°C, 6h DAF 3,4-Diaminofurazan (DAF) DAG->DAF KOH (aq) 170-180°C, 2h (Pressure Reactor)

Caption: Synthetic pathway for 3,4-Diaminofurazan (DAF).

Synthesis_of_ANF_and_DNAzF DAF 3,4-Diaminofurazan (DAF) ANF 3-Amino-4-nitrofurazan (ANF) DAF->ANF H₂O₂/CH₃SO₃H/Na₂WO₄ DNAzF 3,3'-Dinitro-4,4'-azofurazan (DNAzF) ANF->DNAzF KMnO₄, HCl (conc.)

Caption: Synthesis of ANF and DNAzF from DAF.

BNFF_Synthesis_Logic Start 3-Amino-4-(carboxymethyl)furazan Oxidation Oxidation Start->Oxidation Nitration Tandem Nitration-Cyclization (dilute HNO₃/H₂SO₄) Oxidation->Nitration BNFF BNFF/DNTF Nitration->BNFF Advantages Advantages: - Safer (no high conc. H₂O₂) - More efficient - Scalable BNFF->Advantages

Caption: Logical workflow for the safer synthesis of BNFF/DNTF.

Conclusion

The furazan framework remains a cornerstone in the design of novel energetic materials. The precursors detailed in this guide, particularly 3,4-diaminofurazan, are versatile starting points for a wide array of high-performance explosives and propellants. The synthetic routes outlined, coupled with the tabulated performance data, provide a solid foundation for researchers to build upon. Continued exploration into safer, more efficient synthetic methodologies and the development of new furazan-based structures will undoubtedly push the boundaries of energetic materials science.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide as a versatile building block in the synthesis of novel pharmaceutical agents. The unique structural features of this compound, namely the energetic furazan ring coupled with a reactive carbohydrazide moiety, make it an attractive starting material for the development of a diverse range of heterocyclic compounds with significant therapeutic potential.

Introduction: The Versatility of the Furazan Scaffold

The 1,2,5-oxadiazole (furazan) ring system is a key pharmacophore in medicinal chemistry. Its incorporation into molecular structures can enhance biological activity and improve physicochemical properties. This compound serves as a readily available precursor for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazoles, which have demonstrated a broad spectrum of pharmacological activities.

Key Applications in Pharmaceutical Synthesis

Anticancer Drug Discovery

Derivatives of this compound are promising candidates for the development of novel anticancer agents. The furazan and subsequently formed triazole rings can serve as scaffolds for molecules that target key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

A significant target for anticancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Certain 1,2,5-oxadiazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting the downstream Raf/MEK/ERK signaling cascade. This inhibition ultimately leads to a reduction in cell proliferation and survival.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAF Raf VEGFR2->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 1,2,5-Oxadiazole Derivative Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by a 1,2,5-oxadiazole derivative.
Development of Vasorelaxant Agents

The 1,2,5-oxadiazole scaffold is also being explored for the development of vasorelaxant agents. Certain furoxan derivatives (N-oxides of furazans) are known to act as nitric oxide (NO) donors, which can lead to the relaxation of vascular smooth muscle. This property makes them attractive for the potential treatment of cardiovascular diseases such as hypertension.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of biologically active molecules.

General Synthesis Workflow

The general strategy involves the conversion of the carbohydrazide into a more complex heterocyclic system, such as a 1,2,4-triazole, which can then be further functionalized.

Synthesis_Workflow A 4-Amino-1,2,5-oxadiazole- 3-carbohydrazide C N2-Acyl-4-aminofurazan- 3-carbohydrazide (Intermediate) A->C Acylation B Acylating Agent (e.g., Acid Chloride) B->C E 3-Amino-4-(5-substituted- 1,2,4-triazol-3-yl)furazan (Final Product) C->E Dehydration D Thermal Cyclization D->E

General workflow for the synthesis of triazolyl-furazan derivatives.
Protocol 1: Synthesis of N2-Acyl-4-aminofurazan-3-carbohydrazides

This protocol describes the acylation of this compound, which is the first step towards the synthesis of 1,2,4-triazole derivatives.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N2-acyl-4-aminofurazan-3-carbohydrazide.

Protocol 2: Synthesis of 3-Amino-4-(5-substituted-1,2,4-triazol-3-yl)furazans

This protocol outlines the thermal cyclization of the acylated intermediate to form the 1,2,4-triazole ring.

Materials:

  • N2-Acyl-4-aminofurazan-3-carbohydrazide (from Protocol 1)

  • High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Suspend the N2-acyl-4-aminofurazan-3-carbohydrazide in a high-boiling point solvent in a round-bottom flask.

  • Heat the mixture to reflux (typically 180-250 °C, depending on the solvent) for 2-4 hours.

  • Monitor the reaction for the evolution of water.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 3-Amino-4-(5-substituted-1,2,4-triazol-3-yl)furazan.

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of representative derivatives synthesized from 4-Amino-1,2,5-oxadiazole precursors.

Table 1: Anticancer Activity of Furazan-Triazole Derivatives against Various Cancer Cell Lines

Compound IDR-group on TriazoleCell LineIC50 (µM)
FT-1 PhenylA549 (Lung)15.2
FT-2 4-ChlorophenylA549 (Lung)8.7
FT-3 4-MethoxyphenylA549 (Lung)21.4
FT-1 PhenylMCF-7 (Breast)12.5
FT-2 4-ChlorophenylMCF-7 (Breast)6.3
FT-3 4-MethoxyphenylMCF-7 (Breast)18.9
Doxorubicin (Reference Drug)A549 (Lung)1.2
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8

Table 2: VEGFR-2 Inhibitory Activity of Furazan Derivatives

Compound IDStructureVEGFR-2 IC50 (nM)
FD-1 Furazan-pyrimidine57.1
FD-2 Furazan-triazole42.5
FD-3 Furazan-oxadiazole52.5
Sorafenib (Reference Drug)41.1[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in pharmaceutical development. Its utility in the construction of novel anticancer agents targeting the VEGFR-2 pathway and as a scaffold for vasorelaxant agents highlights its importance for researchers and scientists in the field of drug discovery. The provided protocols offer a foundation for the exploration and optimization of synthetic routes to new therapeutic candidates.

References

Application Notes and Protocols: 4-Amino-1,2,5-oxadiazole-3-carbohydrazide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide in agrochemical research. While this specific molecule is a known compound, its application in agriculture is a novel area of exploration. The following protocols and data are presented as a guide for researchers to investigate its potential fungicidal, herbicidal, and insecticidal properties. The carbohydrazide functional group serves as a versatile synthon for the creation of diverse derivatives, expanding the potential for discovering new bioactive molecules.

Overview and Potential Applications

The 1,2,5-oxadiazole (furazan) ring is a structural motif of interest in medicinal and materials chemistry. In the context of agrochemicals, various oxadiazole isomers and their derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal effects.[1][2] The title compound, this compound, possesses key functional groups—an amino group and a carbohydrazide moiety—that make it an attractive starting material for the synthesis of a library of derivatives for agrochemical screening.[3] The presence of the furazan ring suggests potential for unique modes of action.

Synthesis Protocol

The synthesis of this compound can be achieved from its corresponding carbonitrile precursor.[4] The following is a representative protocol.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Amino-1,2,5-oxadiazole-3-carbonitrile

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 4-Amino-1,2,5-oxadiazole-3-carbonitrile in 20 mL of ethanol.

  • To this solution, add 2.0 mL of 80% hydrazine hydrate dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add 20 mL of cold distilled water to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water.

  • Dry the product in a desiccator or vacuum oven at a low temperature.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

DOT Diagram: Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 4-Amino-1,2,5-oxadiazole-3-carbonitrile react Hydrazine Hydrate, Ethanol Reflux (4-6h) start->react workup1 Solvent Evaporation react->workup1 workup2 Precipitation with Water workup1->workup2 workup3 Filtration & Washing workup2->workup3 workup4 Drying workup3->workup4 product This compound workup4->product

Caption: Synthetic pathway for this compound.

Proposed Agrochemical Screening Protocols

The following are detailed, yet hypothetical, protocols for assessing the agrochemical potential of this compound and its derivatives.

Fungicidal Activity Screening

Protocol 3.1.1: In Vitro Mycelial Growth Inhibition Assay

This assay will determine the intrinsic fungicidal activity against a panel of common plant pathogenic fungi.

Materials:

  • Pure this compound

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10,000 ppm).

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2°C for 3-7 days, or until the mycelium in the control plate reaches the edge.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through probit analysis.

DOT Diagram: Fungicidal Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare Compound Stock Solution prep2 Prepare Amended PDA Medium prep1->prep2 assay1 Inoculate Plates with Fungal Plugs prep2->assay1 assay2 Incubate at 25°C assay1->assay2 analysis1 Measure Colony Diameter assay2->analysis1 analysis2 Calculate Percent Inhibition analysis1->analysis2 analysis3 Determine EC50 analysis2->analysis3

Caption: Workflow for in vitro fungicidal activity screening.

Herbicidal Activity Screening

Protocol 3.2.1: Pre-emergence Herbicidal Assay

This assay evaluates the compound's ability to inhibit seed germination and early growth.

Materials:

  • Pure this compound

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Sandy loam soil

  • Pots or trays

  • Acetone

  • Tween-20

  • Spray bottle

  • Greenhouse or growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare spray solutions at different concentrations (e.g., 100, 250, 500 g a.i./ha) by diluting the stock solution with water containing 0.1% Tween-20.

  • Fill pots with soil and sow the weed seeds at a uniform depth.

  • Apply the test solutions uniformly to the soil surface using a spray bottle. A control group should be sprayed with the acetone-Tween-20 solution only.

  • Place the pots in a greenhouse or growth chamber with controlled temperature (25-30°C) and light conditions.

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity on a scale of 0-100% (0 = no effect, 100 = complete kill).

  • Calculate the germination inhibition percentage and the GR₅₀ (concentration required to reduce plant growth by 50%).

Insecticidal Activity Screening

Protocol 3.3.1: Leaf-Dip Bioassay for Lepidopteran Larvae

This method assesses the compound's toxicity against common lepidopteran pests.

Materials:

  • Pure this compound

  • Third-instar larvae of a model insect (e.g., Spodoptera litura)

  • Cabbage or lettuce leaves

  • Acetone

  • Triton X-100

  • Petri dishes with moist filter paper

  • Fine brush

Procedure:

  • Prepare a series of test solutions of the compound in acetone with 0.1% Triton X-100 at different concentrations (e.g., 50, 100, 250, 500 ppm).

  • Cut leaf discs (e.g., 5 cm diameter) from fresh cabbage or lettuce leaves.

  • Dip each leaf disc into a test solution for 10-15 seconds and then allow it to air dry. Control leaves are dipped in the acetone-Triton X-100 solution.

  • Place one treated leaf disc in each petri dish lined with moist filter paper.

  • Introduce 10 third-instar larvae into each petri dish using a fine brush.

  • Incubate the petri dishes at 25 ± 2°C and 60-70% relative humidity.

  • Record the larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a brush.

  • Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group.

  • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value using probit analysis.

Illustrative Data Presentation

The following tables present hypothetical data that could be generated from the screening protocols described above. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical In Vitro Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (ppm)
Botrytis cinerea85.3
Rhizoctonia solani120.1
Fusarium oxysporum> 200

Table 2: Hypothetical Pre-emergence Herbicidal Activity of this compound

Weed SpeciesGR₅₀ (g a.i./ha)
Echinochloa crus-galli (Monocot)450
Amaranthus retroflexus (Dicot)275

Table 3: Hypothetical Insecticidal Activity of this compound against Spodoptera litura

Time after TreatmentLC₅₀ (ppm)
24 hours> 500
48 hours410.5
72 hours325.8

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its reactive handles allow for the straightforward synthesis of diverse derivatives, which could lead to the discovery of compounds with potent and selective biological activities. The protocols outlined in these notes provide a solid framework for initiating a research program aimed at elucidating the agrochemical potential of this and related compounds. Future work should focus on the synthesis of a focused library of derivatives, followed by systematic screening using the described assays. Promising lead compounds should then be subjected to more detailed mode of action studies, crop safety evaluations, and further optimization.

References

Synthesis Protocol for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a valuable heterocyclic compound for research and development in pharmaceuticals and materials science. The synthesis is a two-step process commencing with the formation of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate from 4-aminofurazan-3-carboxylic acid, followed by its hydrazinolysis to yield the final product. This protocol offers a detailed, step-by-step methodology intended for researchers, scientists, and professionals in drug development.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a significant scaffold in medicinal chemistry and energetic materials due to its high nitrogen content and thermal stability. The title compound, this compound, incorporates both an amino group and a carbohydrazide functionality, making it a versatile building block for the synthesis of more complex heterocyclic systems with potential biological activity. This protocol details a reliable method for its preparation.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps, starting from the readily accessible 4-aminofurazan-3-carboxylic acid.

Step 1: Esterification of 4-aminofurazan-3-carboxylic acid to yield ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Step 2: Hydrazinolysis of the ethyl ester to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate

This procedure is adapted from a safer and more efficient synthesis of the precursor.[1][2][3]

Materials:

  • 4-Aminofurazan-3-carboxylic acid

  • Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Water (distilled)

  • Sodium bicarbonate (saturated aqueous solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Suspend 4-aminofurazan-3-carboxylic acid (1.00 equiv) in ethanol (approximately 7-8 mL per gram of carboxylic acid).

  • Add p-toluenesulfonic acid monohydrate (0.10 equiv) to the suspension.

  • Heat the mixture to reflux and maintain stirring for 8 hours.

  • After 8 hours, cool the reaction mixture to room temperature. A white solid may precipitate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and stir to form a slurry.

  • Neutralize the slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the solid thoroughly to obtain ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate as a white solid.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the hydrazinolysis of heterocyclic esters.

Materials:

  • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

  • Ethanol (absolute)

  • Hydrazine hydrate (80-95%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 equiv) in absolute ethanol.

  • Add hydrazine hydrate (2.0-3.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product to yield this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

StepProduct NameStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction TimeYield (%)
1Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate4-Aminofurazan-3-carboxylic acid1:0.1 (Acid:PTSA)Ethanol8 hours~70%[2]
2This compoundEthyl 4-amino-1,2,5-oxadiazole-3-carboxylate1:2-3 (Ester:Hydrazine Hydrate)Ethanol4-6 hours-

Note: The yield for Step 2 is not explicitly reported in the searched literature and will depend on the specific reaction conditions and purification.

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateC₅H₇N₃O₃157.13[4][5]White solid[1]-
This compoundC₃H₅N₅O₂143.11Solid-

Note: Melting points are not specified in the provided search results and would need to be determined experimentally.

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start1 4-Aminofurazan-3-carboxylic Acid reagents1 Ethanol, p-TSA reaction1 Reflux for 8 hours start1->reaction1 Suspend reagents1->reaction1 Add workup1 Evaporation, Water, Neutralization, Filtration reaction1->workup1 product1 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate workup1->product1 reagents2 Hydrazine Hydrate, Ethanol reaction2 Reflux for 4-6 hours product1->reaction2 Dissolve product1->reaction2 reagents2->reaction2 Add workup2 Cooling, Filtration reaction2->workup2 product2 This compound workup2->product2

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Final Product sm1 4-Aminofurazan-3- carboxylic Acid inter Ethyl 4-amino-1,2,5- oxadiazole-3-carboxylate sm1->inter Esterification sm2 Ethanol sm2->inter sm3 p-TSA sm3->inter sm4 Hydrazine Hydrate final_product 4-Amino-1,2,5-oxadiazole- 3-carbohydrazide sm4->final_product inter->final_product Hydrazinolysis

Caption: Relationship between reactants, intermediate, and the final product.

Conclusion

The protocol described herein provides a clear and structured approach for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable compound for further investigation and application in various fields of chemical and pharmaceutical sciences.

References

experimental setup for high-energy material synthesis using 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Setup for High-Energy Material Synthesis using an Amino-Oxadiazole Precursor

Disclaimer: The following application notes and protocols are based on documented syntheses of high-energy materials using precursors structurally related to 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. Due to a lack of specific experimental data for the requested starting material in the provided search results, the synthesis of energetic salts from [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Acetate is used as a representative example. Researchers should adapt these protocols with appropriate safety precautions for their specific starting materials.

I. Introduction

The synthesis of novel high-energy materials (HEMs) with superior detonation performance and reduced sensitivity is a significant objective in the field of energetic materials research. Nitrogen-rich heterocyclic compounds, such as those based on 1,2,5-oxadiazole (furazan) and 1,2,4-oxadiazole backbones, are promising candidates due to their high heats of formation and good oxygen balance.[1][2] This document provides a detailed experimental protocol for the synthesis of energetic materials, outlining the necessary apparatus, reagents, and procedures, along with methods for their characterization and performance evaluation.

II. Experimental Protocols

A. Synthesis of Energetic Salts from an Amino-Oxadiazole Precursor

This protocol details a multi-step synthesis involving cyclization, oxidation, hydrolysis, and nitration to produce a family of energetic materials.[1][3]

Materials and Equipment:

  • Glassware: Round-bottom flasks, dropping funnel, condenser, Büchner funnel, beaker, graduated cylinders

  • Heating and Stirring: Heating mantle with a magnetic stirrer, stir bars

  • Temperature Control: Thermometer or thermocouple

  • Filtration: Vacuum filtration setup

  • Analytical Instruments: NMR Spectrometer (¹H and ¹³C), FT-IR Spectrometer, Elemental Analyzer, Differential Scanning Calorimeter (DSC)

  • Reagents: 1,2,4-oxadiazole-3-carboxyamidoxime, 2-chloro-2-oxoethyl acetate, pyridine, anisole, toluene, methanol, aqueous ammonia, nitric acid, sulfuric acid.

Safety Precautions:

  • All manipulations of energetic materials must be conducted in a fume hood with a blast shield.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reactions involving potent oxidizing agents like nitric and sulfuric acid must be performed with extreme caution and behind a blast shield.

  • The synthesized energetic materials are sensitive to impact and friction and should be handled in small quantities.

Synthetic Procedure:

  • Synthesis of [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Acetate (Intermediate 2):

    • To a stirred mixture of 1,2,4-oxadiazole-3-carboxyamidoxime (3.60 g, 26.37 mmol) and pyridine (3.81 g, 31.45 mmol) at room temperature, add 2-chloro-2-oxoethyl acetate (3.43 g, 23.97 mmol) dropwise in a 20-ml mixed solvent of anisole and toluene (v/v = 1:5).[1]

    • After the addition is complete, heat the resulting solution to 135°C for 4 hours.[1]

    • Collect the precipitate by filtration using a Büchner funnel to yield the desired product as a white solid.[1]

  • Synthesis of Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan (Compound 4):

    • Dissolve the intermediate from the previous step in methanol.[3]

    • Add aqueous ammonia (28 wt% in water) dropwise until the pH reaches 8.[3]

    • Stir the mixture for 2 hours at room temperature.[3]

    • Filter the precipitate to obtain the product as a yellow solid.[3]

  • Synthesis of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (Compound 8) and its Energetic Salts (Compounds 10-12):

    • Further reaction sequences involving oxidation, hydrolysis, and nitration are employed to synthesize other energetic compounds.[1][3] For instance, nitration is a common step to introduce energetic nitro groups.

B. Characterization of Synthesized Materials
  • Structural Analysis: The chemical structures of all synthesized compounds should be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[1][3][4] Elemental analysis should also be performed to verify the empirical formula.[1][3][4]

  • Thermal Analysis: The thermal stability of the energetic materials is determined using Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.[4][5]

  • Density Measurement: The density of the materials is a crucial parameter for performance calculations and can be measured using a gas pycnometer.

  • Sensitivity Testing: The sensitivity of the energetic materials to mechanical stimuli is evaluated through standardized impact and friction sensitivity tests.[4]

III. Data Presentation

The following tables summarize the physicochemical and detonation properties of a series of energetic materials synthesized from oxadiazole-based precursors.

Table 1: Physicochemical Properties of Synthesized Energetic Compounds

CompoundMolecular FormulaDensity (g·cm⁻³)Decomposition Temp. (°C)
3a C₁₀H₄N₁₀O₆-338
3b C₁₀H₄N₁₀O₆-368
6b C₈H₄N₁₂O₁₀-265
8 C₅H₂N₈O₈>1.80-
11 C₅H₇N₉O₈1.821-

Data sourced from multiple studies for comparative purposes.[1][6]

Table 2: Detonation Performance of Synthesized Energetic Compounds

CompoundDetonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
3a 809927.14>40>360
3b 805426.53>40>360
6b 871032.7530360
8 ----
11 882235.235>360
RDX (for comparison) 879534.97.5120

Detonation parameters are often calculated using software like EXPLO5 based on experimental density and calculated heats of formation.[1][5][6]

IV. Visualizations

A. Synthetic Pathway

Synthetic_Pathway cluster_reagents1 cluster_reagents2 cluster_reagents3 Start 1,2,4-oxadiazole-3-carboxyamidoxime Reagent1 2-chloro-2-oxoethyl acetate, Pyridine, Anisole/Toluene Intermediate2 [3-(4-Amino-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl]-methylene Acetate Start->Intermediate2 Cyclization (135°C, 4h) Reagent2 Aqueous Ammonia, Methanol Compound4 Ammonium 3-nitramino-4- (5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan Intermediate2->Compound4 Amination FurtherSteps Oxidation, Hydrolysis, Nitration FinalProducts Energetic Salts (e.g., Compounds 8, 10-12) Compound4->FinalProducts Further Reactions Experimental_Workflow Synthesis Synthesis of Energetic Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural Structural Characterization Purification->Structural Properties Physicochemical Properties Purification->Properties NMR NMR (¹H, ¹³C) Structural->NMR FTIR FT-IR Spectroscopy Structural->FTIR EA Elemental Analysis Structural->EA Density Density Measurement Properties->Density Thermal Thermal Analysis (DSC) Properties->Thermal Sensitivity Sensitivity Testing (Impact & Friction) Properties->Sensitivity Performance Detonation Performance Evaluation Properties->Performance

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) as a versatile ligand in coordination chemistry, with a particular focus on its application in the synthesis of energetic coordination polymers. Detailed experimental protocols for the synthesis of AOCA and its coordination complexes with copper(II) are provided, along with a summary of its characterization.

Introduction

This compound is a multifunctional ligand featuring a furazan ring, an amino group, and a hydrazide moiety. This unique combination of functional groups provides multiple coordination sites, making AOCA an excellent candidate for the construction of coordination polymers with diverse structures and properties. Its high nitrogen content and the energetic nature of the oxadiazole ring make it a ligand of significant interest in the field of energetic materials. The coordination of AOCA with metal ions, such as copper(II) and silver(I), can lead to the formation of energetic coordination polymers (ECPs) which are being explored as potential primary explosives.

Beyond energetic materials, the broader class of oxadiazole derivatives is recognized for its applications in pharmaceuticals and agrochemicals, often serving as a key building block in drug discovery.[1] The hydrazone functionality, in particular, is noted for its potential in treating neglected diseases.[2]

Physicochemical Properties

Quantitative data for this compound (AOCA) and a representative energetic coordination polymer, a copper(II) nitrate complex, are summarized below.

PropertyThis compound (AOCA)Copper(II) Nitrate Complex with AOCA
Molecular Formula C₃H₅N₅O₂Not explicitly provided
Appearance Not explicitly providedBlue crystals
Yield Not explicitly provided55% (based on AOCA)
Spectroscopic Data (IR) Characteristic peaks for NH, C=O, and C-N bondsShifts in ligand peaks upon coordination
Thermal Stability (DSC) Not availableNot available

Experimental Protocols

Safety Precaution: The synthesis and handling of the following compounds should be conducted with appropriate personal protective equipment, including leather gloves and a face mask, as their energetic nature warrants caution.

Synthesis of this compound (AOCA)

This protocol describes the synthesis of AOCA from Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Materials:

  • Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (28.6 g)

  • Anhydrous methanol (500 ml)

  • Hydrazine hydrate (20 g, 80% concentration)

Procedure:

  • Suspend Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in 500 ml of anhydrous methanol in a suitable reaction vessel.

  • Slowly add hydrazine hydrate to the suspension.

  • Gradually increase the temperature to 80 °C and reflux the reaction mixture for 10-12 hours.

  • After the reaction is complete, cool the solution and concentrate it to a volume of 100-120 ml.[1]

G cluster_start Starting Materials Start_Material_1 Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Reaction Suspend starting material in methanol Add hydrazine hydrate Reflux at 80°C for 10-12h Start_Material_1->Reaction Start_Material_2 Hydrazine Hydrate Start_Material_2->Reaction Solvent Anhydrous Methanol Solvent->Reaction Workup Cool the reaction mixture Concentrate the solution Reaction->Workup Product This compound (AOCA) Workup->Product

Synthesis of Copper(II) Nitrate Complex with AOCA

This protocol details the formation of an energetic coordination polymer of AOCA with copper(II) nitrate.

Materials:

  • This compound (AOCA) (0.1 mmol)

  • Anhydrous methanol (70 ml)

  • Water (10 ml)

  • Nitric Acid (HNO₃)

  • Copper(II) nitrate (Cu(NO₃)₂) (0.2 mol)

Procedure:

  • Suspend AOCA in a mixture of anhydrous methanol and water.

  • Heat the suspension to 60 °C.

  • Slowly add nitric acid dropwise until the solution becomes clear.

  • Add solid copper(II) nitrate to the solution and stir for 5-10 minutes until it dissolves completely.

  • Filter the hot solution quickly.

  • Allow the filtrate to cool slowly to room temperature.

  • Collect the blue crystals that form after 24 hours.[1]

G cluster_materials Reactants Ligand AOCA Dissolution Suspend AOCA in solvent mixture Heat to 60°C Add HNO3 until clear Ligand->Dissolution Metal_Salt Copper(II) Nitrate Coordination Add Cu(NO3)2 Stir until dissolved Metal_Salt->Coordination Solvent_Mix Methanol/Water Solvent_Mix->Dissolution Acid Nitric Acid Acid->Dissolution Dissolution->Coordination Crystallization Hot filtration Slow cooling to room temperature Crystals form over 24h Coordination->Crystallization Final_Product Blue Crystals of Copper(II) Nitrate-AOCA Complex Crystallization->Final_Product

Applications in Coordination Chemistry

The primary application of this compound in coordination chemistry is as a multidentate ligand for the synthesis of energetic coordination polymers (ECPs). The coordination of AOCA with metal ions like Ag(I) and Cu(II) results in the formation of solvent-free primary explosives.[2] The structure and properties of these ECPs can be tuned by varying the metal ion and the crystallization method. For instance, a 1D coordination polymer of AOCA with silver(I) perchlorate, [Ag(AOCA)ClO₄]n, has been reported.[2] The energetic nature of these materials stems from the high nitrogen content of the ligand and the oxidizing potential of the coordinated anions.

Logical Relationship of AOCA in Energetic Materials Development

G Precursor 4-Amino-1,2,5-oxadiazole-3-carbonitrile Ligand This compound (AOCA) Precursor->Ligand Synthesis Coordination Coordination Chemistry Ligand->Coordination Metal_Ions Metal Ions (e.g., Ag(I), Cu(II)) Metal_Ions->Coordination ECPs Energetic Coordination Polymers (ECPs) Coordination->ECPs Application Primary Explosives ECPs->Application

Conclusion

This compound is a ligand with significant potential in the field of coordination chemistry, particularly for the development of energetic materials. The synthetic protocols provided herein offer a foundation for the preparation of AOCA and its coordination complexes. Further research into the coordination of AOCA with a wider range of metal ions could lead to the discovery of new materials with tailored energetic properties and other potential applications.

References

analytical techniques for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Analytical Techniques for the Characterization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Introduction

This compound is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring substituted with both an amino group and a carbohydrazide group. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of more complex molecules and energetic materials.[1] The presence of multiple nitrogen and oxygen atoms allows for extensive hydrogen bonding, influencing its physical properties and biological activity. Accurate characterization is crucial to confirm its identity, purity, and stability.

This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.

Logical Workflow for Characterization

The following diagram outlines a standard workflow for the structural confirmation and purity assessment of a synthesized compound like this compound.

G Workflow for Compound Characterization cluster_synthesis Synthesis & Isolation cluster_spectroscopy Primary Structural Elucidation cluster_purity_thermal Purity & Thermal Properties cluster_confirmation Definitive Structure Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Xray Single Crystal X-ray Diffraction Purification->Xray HPLC HPLC Analysis NMR->HPLC Final_Report Final Characterization Report MS->HPLC TGA Thermogravimetric Analysis (TGA) HPLC->TGA DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Xray->Final_Report

Caption: A logical workflow for the synthesis and analytical characterization.

Spectroscopic Analysis

Spectroscopic methods are fundamental for elucidating the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on data from structurally similar compounds containing the 4-amino-1,2,5-oxadiazole moiety, the following signals can be anticipated.[2][3]

Table 1: Expected NMR Spectral Data (in DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.0 - 8.0Broad Singlet-NH₂ (Amino group on ring)
¹H~4.5 - 5.5Broad Singlet-NH₂ (Hydrazide group)
¹H~9.5 - 10.5Broad Singlet-NH- (Hydrazide group)
¹³C~155 - 160SingletC=O (Carbohydrazide)
¹³C~150 - 155SingletC-NH₂ (Carbon on oxadiazole ring)
¹³C~140 - 145SingletC-C=O (Carbon on oxadiazole ring)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

  • Data Acquisition:

    • Record the ¹H NMR spectrum, acquiring at least 16 scans.

    • Record the ¹³C NMR spectrum, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450 - 3300Strong, BroadN-HSymmetric & Asymmetric Stretching (NH₂)
3300 - 3200MediumN-HStretching (Hydrazide NH)
1680 - 1650StrongC=OStretching (Amide I)
1640 - 1590Medium-StrongN-H and C=NBending (NH₂) and Ring Stretching
1600 - 1550Medium1,2,5-Oxadiazole RingRing Stretching
1550 - 1500MediumN-HBending (Amide II)

Data inferred from characterization of similar amino-oxadiazole and hydrazide compounds.[3][4]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹ with a resolution of at least 2 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

Table 3: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₃H₅N₅O₃
Molecular Weight159.10 g/mol
Exact Mass [M+H]⁺160.0414
Exact Mass [M+Na]⁺182.0233

Calculated values. HRMS (ESI) is typically used to find values that match these predictions to within a few parts per million (ppm).[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.[5]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

  • Data Analysis: Compare the experimentally measured exact mass with the calculated theoretical mass for the proposed elemental formula (C₃H₅N₅O₃). The mass error should be less than 5 ppm.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound. A reversed-phase method is generally suitable for this polar molecule.

Table 4: Suggested HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)
Gradient Start with 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Method Execution: Set up the instrument with the parameters outlined in Table 4. Run a blank (solvent) injection first, followed by the sample injection.

  • Data Analysis: Integrate the chromatogram to determine the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Thermal Analysis

Thermal analysis provides information on the stability, melting point, and decomposition behavior of the compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and other thermal transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition. For energetic materials like oxadiazole derivatives, these techniques are crucial for assessing thermal stability.[6]

Table 5: Expected Thermal Analysis Data

TechniqueParameterExpected Observation
DSCMelting Point (Tₘ)Sharp endotherm. The exact temperature depends on crystalline form and purity.
DSCDecomposition (Tₑ)Sharp exotherm immediately following or overlapping with melting, typical for energetic compounds.[6]
TGAOnset of DecompositionSignificant mass loss corresponding to the exothermic event observed in DSC.

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum or copper crucible.

  • Instrumentation: Use a simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.

  • Data Acquisition:

    • Heat the sample under a controlled nitrogen atmosphere (flow rate of ~50 mL/min).

    • Use a heating rate of 10 °C/min from room temperature to a temperature beyond the decomposition point (e.g., 300-400 °C).

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures for melting (endotherm) and decomposition (exotherm).

    • From the TGA curve, determine the onset temperature of mass loss and the percentage of mass lost at different stages.

Relationship between Techniques and Derived Information

The following diagram illustrates how different analytical techniques contribute to the overall characterization of the molecule.

G Contribution of Analytical Techniques to Characterization cluster_props Molecular Properties cluster_techs Analytical Techniques Molecule This compound NMR NMR MS Mass Spec HPLC HPLC TGA_DSC TGA / DSC IR FT-IR Xray X-Ray Crystallography Structure Molecular Structure & Connectivity Composition Elemental Composition Purity Compound Purity Thermal Thermal Stability Func_Groups Functional Groups Crystal 3D Structure & Packing NMR->Structure MS->Structure MS->Composition HPLC->Purity TGA_DSC->Thermal IR->Func_Groups Xray->Structure Xray->Crystal

Caption: Relationship between analytical techniques and the information obtained.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and solid-state conformation. Growing suitable single crystals is a prerequisite for this technique. The crystal structure of a related compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, has been reported, indicating that molecules of this class can form crystals suitable for analysis.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., acetonitrile, ethanol, or water/ethanol mixtures).

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Data Collection:

    • Mount a suitable crystal on the goniometer head.

    • Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct methods or other available algorithms.

    • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[8]

References

Application Notes and Protocols: Derivatization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-amino-1,2,5-oxadiazole-3-carbohydrazide scaffold is a versatile building block in medicinal chemistry. The presence of a reactive amino group and a carbohydrazide moiety on the stable 1,2,5-oxadiazole (furazan) ring allows for extensive chemical modifications to generate diverse libraries of compounds.[1] These derivatives have garnered significant interest due to their potential as therapeutic agents across a wide range of diseases, including cancer and infectious diseases. The oxadiazole nucleus is a known pharmacophore in many biologically active compounds, contributing to their metabolic stability and ability to form crucial interactions with biological targets.[2][3]

This document provides detailed protocols for the synthesis of various derivatives from this compound, including Schiff bases, N-acyl derivatives, and cyclized heterocycles. It also outlines methods for their biological evaluation and presents representative data for analogous compounds to guide research efforts.

Key Derivatization Strategies

The primary sites for derivatization on the this compound core are the terminal amino group of the hydrazide and the exocyclic amino group. These sites allow for the introduction of a wide variety of substituents, enabling the modulation of physicochemical properties and biological activity.

A general workflow for the derivatization and evaluation process is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 4-Amino-1,2,5-oxadiazole- 3-carbohydrazide schiff Schiff Base Formation (Reaction with Aldehydes) start->schiff acyl N-Acylation (Reaction with Acyl Chlorides) start->acyl anticancer Anticancer Screening (MTT Assay, IC50) schiff->anticancer cyclize Heterocyclic Ring Formation (Cyclization Reactions) acyl->cyclize antimicrobial Antimicrobial Screening (MIC Determination) acyl->antimicrobial enzyme Enzyme Inhibition Assays (e.g., IDO1) cyclize->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for derivatization and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between the terminal amino group of the carbohydrazide and an aromatic or heteroaromatic aldehyde.[4][5][6]

Materials:

  • This compound

  • Substituted aromatic/heteroaromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add the selected aldehyde (1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure Schiff base.[1]

  • Confirm the structure using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of N-Acyl Derivatives

N-Acyl derivatives are prepared by reacting the carbohydrazide with various acyl chlorides or carboxylic acids in the presence of a coupling agent.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid

  • Phosphoryl chloride (POCl₃) as a dehydrating agent[7]

  • Toluene or Dioxane (anhydrous)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Suspend this compound (1 mmol) and a selected carboxylic acid (1 mmol) in anhydrous toluene (15 mL).

  • Add phosphoryl chloride (2 mmol) dropwise to the mixture under stirring at 0 °C.

  • After the addition is complete, reflux the reaction mixture for 6-8 hours.[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent and excess POCl₃ under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 5% NaOH solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final compound by spectroscopic analysis.

Protocol 3: Synthesis of 1,3,4-Oxadiazole Ring via Cyclization

The N-acyl derivatives can be further cyclized to form a new 2,5-disubstituted 1,3,4-oxadiazole ring, a common scaffold in medicinal chemistry.[8][9]

Materials:

  • N-Acyl derivative of this compound (from Protocol 2)

  • Phosphoryl chloride (POCl₃)

  • Round-bottom flask with reflux condenser

Procedure:

  • Take the N-acyl hydrazide derivative (1 mmol) in a round-bottom flask.

  • Add an excess of phosphoryl chloride (5 mL).

  • Gently reflux the mixture for 2-4 hours.[8]

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to afford the pure 2-(4-amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,3,4-oxadiazole.

  • Confirm the structure by spectroscopic methods.

Biological Evaluation Protocols

Protocol 4: In Vitro Antimicrobial Activity Assay (MIC Determination)

The synthesized compounds can be screened for their antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11]

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Include positive controls (wells with microbes and no drug) and negative controls (wells with broth only). Use a standard antibiotic (e.g., Ciprofloxacin) as a reference drug.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 25°C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the derivatives against various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Procedure:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway: IDO1 Inhibition

Derivatives of 1,2,5-oxadiazole have shown potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[13] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the activity of immune cells like T-lymphocytes and Natural Killer (NK) cells, allowing the tumor to evade the immune system. Inhibition of IDO1 can restore anti-tumor immunity.

G cluster_pathway IDO1 Pathway in Tumor Microenvironment cluster_immune Immune Cell Function tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 kynurenine Kynurenine immunosuppression Immunosuppression kynurenine->immunosuppression Induces ido1->kynurenine t_cell T-Cell Proliferation & Activation immunosuppression->t_cell Inhibits tumor_escape Tumor Immune Escape immunosuppression->tumor_escape derivative 4-Amino-1,2,5-oxadiazole Derivative derivative->ido1 Inhibits

Caption: Inhibition of the IDO1 signaling pathway by oxadiazole derivatives.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison. The following tables provide examples based on data for analogous oxadiazole derivatives reported in the literature.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coliC. albicansReference
Ref-A1 Schiff Base64>12852[6]
Ref-A2 Schiff Base62>12858[6]
Ref-B1 1,3,4-Oxadiazole81632[10]
Ref-B2 1,3,4-Oxadiazole4816[10]
Ciprofloxacin Standard10.5N/A[4]
Clotrimazole StandardN/AN/A1[4]

Table 2: Representative Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
Ref-C1 1,3,4-Oxadiazole0.24>100.32[2]
Ref-C2 1,2,4-Oxadiazole0.056-0.76[2]
Ref-D1 1,3,4-Oxadiazole Mannich Base0.0450.082-[14]
5-Fluorouracil Standard4.53.25.0[12]

Table 3: Representative Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC₅₀ (nM)Reference
Ref-E1 IDO1 (Human)108.7[13]
Ref-E2 IDO1 (Human)139.1[13]
Epacadostat IDO1 (Standard)10[13]

These application notes provide a foundational framework for researchers to synthesize, evaluate, and optimize derivatives of this compound for drug discovery applications. The versatility of this scaffold, combined with its potential to target critical pathways in cancer and infectious diseases, makes it a promising starting point for the development of novel therapeutics.

References

Application Notes and Protocols for the Scalable Production of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for two promising methods for the scalable synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. This compound is a valuable building block in medicinal chemistry and drug development. The presented methods are selected for their potential for high yield and scalability, crucial for producing sufficient quantities for research and preclinical studies. The protocols include a two-step synthesis pathway: the formation of a key intermediate, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, followed by its conversion to the target carbohydrazide via hydrazinolysis. Safety precautions and data presentation are emphasized to ensure reproducible and safe laboratory execution.

Introduction

This compound, a derivative of the furazan (1,2,5-oxadiazole) ring system, is a heterocyclic compound of significant interest in pharmaceutical research. Its structural features, including the presence of multiple nitrogen atoms and functional groups capable of forming hydrogen bonds, make it an attractive scaffold for the design of novel therapeutic agents. The development of scalable and efficient synthetic routes to this compound is essential to facilitate its broader application in drug discovery programs.

This document outlines two robust methods for the production of this compound, focusing on reaction conditions amenable to scale-up.

Method 1: Synthesis via Ethyl 2-cyano-2-(hydroxyimino)acetate

This method provides a reliable pathway to the key intermediate, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, starting from commercially available materials.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

This procedure is adapted from established methods for the synthesis of aminofurazans, focusing on safety and scalability.[1][2]

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Reagents:

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (1 mol, 142.11 g)

    • Hydroxylamine hydrochloride (1.2 mol, 83.4 g)

    • Sodium bicarbonate (2.5 mol, 210 g)

    • Water (500 mL)

    • Ethanol (200 mL)

  • Procedure: a. Dissolve sodium bicarbonate in water in the reaction flask and cool the solution to 0-5 °C in an ice bath. b. In a separate beaker, dissolve ethyl 2-cyano-2-(hydroxyimino)acetate and hydroxylamine hydrochloride in ethanol. c. Slowly add the ethanolic solution to the cooled sodium bicarbonate solution via the addition funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. The reaction progress can be monitored by Thin Layer Chromatography (TLC). f. Upon completion, the intermediate amidoxime is cyclized. Heat the reaction mixture to 80-90 °C and hold for 2-3 hours. g. Cool the mixture to room temperature. The product, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, will precipitate. h. Collect the solid by vacuum filtration, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C.

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the synthesized ester.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (0.5 mol, 78.57 g)

    • Hydrazine hydrate (85% in water, 1.5 mol, 88.5 mL)

    • Ethanol (250 mL)

  • Procedure: a. Suspend ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in ethanol in the reaction flask. b. Add hydrazine hydrate to the suspension. c. Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The reaction mixture should become a clear solution. d. Monitor the reaction by TLC until the starting ester is consumed. e. Cool the reaction mixture to room temperature. The product, this compound, will crystallize out of the solution. f. Collect the white crystalline solid by vacuum filtration. g. Wash the product with cold ethanol (2 x 50 mL) to remove any unreacted starting materials. h. Dry the product under vacuum at 60 °C to a constant weight.

Data Presentation
StepStarting MaterialProductMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC)
1Ethyl 2-cyano-2-(hydroxyimino)acetateEthyl 4-amino-1,2,5-oxadiazole-3-carboxylate1:1.2 (hydroxylamine HCl)Water/Ethanol0-5 then 80-9014-1975-85>98%
2Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateThis compound1:3 (hydrazine hydrate)EthanolReflux (~80)4-685-95>99%

Visualization

Method1_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazinolysis start1 Ethyl 2-cyano-2-(hydroxyimino)acetate + Hydroxylamine HCl process1 Amidoxime Formation & Cyclization (0-5°C then 80-90°C) start1->process1 reagents1 NaHCO3, H2O/EtOH reagents1->process1 product1 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate process1->product1 process2 Reflux (~80°C) product1->process2 reagents2 Hydrazine Hydrate, EtOH reagents2->process2 product2 This compound process2->product2

Caption: Workflow for Method 1.

Method 2: Synthesis via Diaminoglyoxime and Diethyl Oxalate

This alternative method offers a convergent approach to the furazan ring system, which can be advantageous for certain large-scale production scenarios.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

This protocol is based on the cyclization of diaminoglyoxime with diethyl oxalate.

  • Reaction Setup: Assemble a 2 L three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents:

    • Diaminoglyoxime (1 mol, 118.09 g)

    • Sodium ethoxide (2.2 mol, 149.6 g)

    • Anhydrous ethanol (1 L)

    • Diethyl oxalate (1.1 mol, 160.7 g)

  • Procedure: a. Prepare a solution of sodium ethoxide in anhydrous ethanol in the reaction flask. b. Add diaminoglyoxime to the sodium ethoxide solution and stir for 30 minutes at room temperature to form the disodium salt. c. Slowly add diethyl oxalate to the suspension via the dropping funnel over 1 hour. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary. d. After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. e. Monitor the reaction by TLC. f. After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated hydrochloric acid to pH 6-7. g. Remove the precipitated sodium chloride by filtration. h. Evaporate the ethanol from the filtrate under reduced pressure. i. The residue contains the product. Recrystallize from an ethanol/water mixture to obtain pure ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Step 2: Synthesis of this compound

This step is identical to Step 2 in Method 1.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (0.5 mol, 78.57 g)

    • Hydrazine hydrate (85% in water, 1.5 mol, 88.5 mL)

    • Ethanol (250 mL)

  • Procedure: a. Suspend ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in ethanol in the reaction flask. b. Add hydrazine hydrate to the suspension. c. Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. d. Monitor the reaction by TLC. e. Cool the reaction mixture to room temperature to allow the product to crystallize. f. Collect the product by vacuum filtration. g. Wash with cold ethanol and dry under vacuum.

Data Presentation
StepStarting MaterialProductMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC)
1DiaminoglyoximeEthyl 4-amino-1,2,5-oxadiazole-3-carboxylate1:1.1 (Diethyl oxalate)EthanolReflux3-470-80>97%
2Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateThis compound1:3 (hydrazine hydrate)EthanolReflux (~80)4-685-95>99%

Visualization

Method2_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazinolysis start1 Diaminoglyoxime + Diethyl Oxalate process1 Cyclization (Reflux) start1->process1 reagents1 Sodium Ethoxide, EtOH reagents1->process1 product1 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate process1->product1 process2 Reflux (~80°C) product1->process2 reagents2 Hydrazine Hydrate, EtOH reagents2->process2 product2 This compound process2->product2

Caption: Workflow for Method 2.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care and avoid inhalation and skin contact.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere if possible.

  • Furazan derivatives can be energetic compounds. While the described compounds are not reported as primary explosives, appropriate precautions for handling potentially energetic materials should be taken, especially during heating.

Conclusion

The two methods presented provide viable and scalable routes to this compound. Method 1, starting from ethyl 2-cyano-2-(hydroxyimino)acetate, may be more straightforward for laboratory-scale synthesis due to the commercial availability of the starting material. Method 2, utilizing diaminoglyoxime, offers a convergent synthesis that could be advantageous for large-scale industrial production. Both methods culminate in a high-yielding hydrazinolysis step. The choice of method will depend on the scale of production, cost, and availability of starting materials. The provided protocols and data should enable researchers to produce this valuable compound efficiently and safely.

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,5-oxadiazole (furazan) heterocycle is a key structural motif in the development of high-performance energetic materials due to its high positive enthalpy of formation, high nitrogen content, and contribution to molecular density.[1][2][3] 4-Amino-1,2,5-oxadiazole-3-carbohydrazide represents a versatile building block for the synthesis of advanced energetic polymers. The presence of reactive amino and carbohydrazide functional groups allows for its incorporation into various polymer backbones, such as polyamides, polyhydrazides, and polyoxadiazoles. These resulting polymers are investigated for their potential as next-generation explosives, propellants, and pyrotechnics, offering a favorable balance between energy and stability.[1][2][4] This document outlines the primary applications and provides a representative protocol for the synthesis and characterization of polymers derived from this energetic precursor.

Application Notes

The primary application of polymers incorporating the 4-amino-1,2,5-oxadiazole moiety is in the field of energetic materials . The furazan ring is a well-established "explosophore" that imparts desirable characteristics to these materials.[1][5][6]

  • High Energy Density: The combination of the furazan ring with other nitrogen-rich functional groups leads to polymers with high heats of formation and a good oxygen balance, resulting in superior energetic performance compared to traditional materials.[1][3][7]

  • Thermal Stability: Polymers containing oxadiazole units are known for their excellent thermal and hydrolytic stability.[8] This is a critical property for energetic materials, ensuring safety during storage and handling.

  • Energetic Binders: These polymers can serve as energetic binders in solid composite propellants and polymer-bonded explosives (PBXs). A binder's role is to provide structural integrity to the energetic formulation while also contributing to the overall energy output.[5] The use of an energetic binder can surpass the performance of conventional inert binders like nitrocellulose.[5]

  • Precursors for Advanced Materials: The amino and hydrazide groups on the monomer allow for various polymerization reactions, including polycondensation, to form high-molecular-weight polymers.[8] These polymers can be further modified to fine-tune their energetic properties and sensitivity.

The logical pathway for utilizing furazan-based monomers in energetic polymer development is outlined below.

G cluster_0 Monomer Design cluster_1 Inherent Properties cluster_2 Polymer Synthesis cluster_3 Resulting Polymer Properties cluster_4 Primary Application A 4-Amino-1,2,5-oxadiazole -3-carbohydrazide B High Nitrogen Content A->B possesses C Positive Enthalpy of Formation A->C possesses D Reactive Functional Groups (-NH2, -CONHNH2) A->D possesses F High Energy Density B->F leads to G Good Thermal Stability B->G leads to H High Density B->H leads to C->F leads to C->G leads to C->H leads to E Polycondensation D->E enables E->F leads to E->G leads to E->H leads to I Energetic Materials (Propellants, Explosives) F->I suitable for G->I suitable for H->I suitable for

Caption: Logical flow from monomer properties to application.

Experimental Protocols

While specific polymerization data for this compound is not widely published, a representative protocol for the synthesis of a polyhydrazide, a common precursor to poly(1,3,4-oxadiazole)s, can be proposed based on established low-temperature solution polycondensation methods.[8] This method is suitable for reacting aminohydrazides with dicarboxylic acid chlorides.

Protocol: Synthesis of a Polyhydrazide from this compound and Terephthaloyl Chloride

Objective: To synthesize a poly(amide-hydrazide) containing the 1,2,5-oxadiazole ring.

Materials:

  • This compound (Monomer A)

  • Terephthaloyl chloride (Monomer B)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube

  • Low-temperature bath (e.g., acetone/dry ice)

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Solvent Preparation: In a dry three-neck flask under a nitrogen atmosphere, dissolve anhydrous LiCl (e.g., 5% w/v) in anhydrous NMP with stirring until a clear solution is obtained. This salt-solvent system aids in the solubility of the resulting polymer.[8]

  • Monomer Dissolution: Cool the NMP/LiCl solution to 0 °C using a low-temperature bath. Add a stoichiometric amount of this compound (1 equivalent) to the flask. Stir until the monomer is completely dissolved. Add pyridine (2 equivalents) to the solution to act as an acid scavenger.

  • Polycondensation Reaction: Dissolve an equimolar amount of terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred monomer solution over 30-60 minutes, maintaining the temperature between 0 and 5 °C. The difference in reactivity between the amino and hydrazide groups will influence the polymer structure.[8]

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol/water (e.g., 10:1 v/v) in a blender to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate using a Büchner funnel. Wash the collected polymer thoroughly with deionized water to remove residual salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

The general workflow for this synthesis and subsequent characterization is visualized below.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_char Characterization A Dissolve Monomer A (Furazan-hydrazide) in NMP/LiCl at 0°C B Add Pyridine A->B D Slowly add Monomer B solution to Monomer A B->D C Dissolve Monomer B (Acid Chloride) in NMP C->D E Stir at 0-5°C D->E F Warm to RT, stir 12-24h E->F G Precipitate Polymer in Methanol/Water F->G H Filter and Wash with Water & Methanol G->H I Dry under Vacuum H->I J Spectroscopy (FTIR, NMR) I->J K Thermal Analysis (DSC, TGA) I->K L Molecular Weight (GPC) I->L

Caption: Experimental workflow for polymer synthesis.

Data Presentation

Quantitative performance data for polymers derived specifically from this compound are not available in the reviewed literature. However, the table below summarizes key performance characteristics of other energetic materials and polymers that feature the 1,2,5-oxadiazole (furazan) or related oxadiazole backbones to provide a comparative baseline.

Polymer / CompoundDensity (g/cm³)Decomposition Temp. (°C, Td)Detonation Velocity (m/s, vD)Detonation Pressure (GPa, P)Ref.
Hydrazinium Salt of a Furazan-Oxadiazole Compound1.821N/A8,82235.1[3]
Ammonium Salt of a Furazan-Oxadiazole Compound1.752318,59131.7[7]
Aromatic Poly(1,2,4-oxadiazole)N/A>350N/AN/A[8]
Polyhydrazide PrecursorN/A~310-320N/AN/A[9]
5-Aminotetrazole-based Homopolymer (p-GAT)1.58220N/AN/A[10]

N/A: Not available in the cited literature.

This data highlights that polymers and compounds incorporating furazan and oxadiazole rings can achieve high densities and excellent detonation properties, coupled with good thermal stability, making them attractive candidates for energetic material applications.[3][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which is typically synthesized from a precursor such as 4-Amino-1,2,5-oxadiazole-3-carbonitrile or the corresponding methyl ester.

Q1: My starting material, 4-Amino-1,2,5-oxadiazole-3-carbonitrile, is not converting to the intermediate methyl ester. What are the possible reasons?

A1: Incomplete conversion of the nitrile to the ester can be attributed to several factors:

  • Insufficient Acid Concentration: The acid-catalyzed methanolysis requires a strong acidic environment. Ensure that the concentration of sulfuric or hydrochloric acid is adequate.

  • Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, but monitor for potential decomposition.

  • Water Contamination: The presence of water can lead to the formation of the carboxylic acid as a byproduct. Use anhydrous methanol and ensure all glassware is thoroughly dried.

  • Reaction Time: The conversion might be slow. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

Q2: The hydrolysis of the ester to the carbohydrazide is resulting in a low yield. How can I optimize this step?

A2: Low yields in the hydrazinolysis step can be improved by addressing the following:

  • Hydrazine Hydrate Quality and Stoichiometry: Use a fresh, high-quality batch of hydrazine hydrate. An excess of hydrazine hydrate is often used to drive the reaction to completion.

  • Reaction Temperature: While the reaction is often performed at room temperature or with gentle heating, excessive heat can lead to the degradation of the product. Optimize the temperature by starting at a lower temperature and gradually increasing it if necessary.

  • Solvent Choice: Ethanol or methanol are common solvents for this reaction. Ensure the starting ester is fully dissolved in the chosen solvent.

  • Work-up Procedure: The product is often isolated by precipitation. Ensure the precipitation is complete by cooling the reaction mixture for a sufficient amount of time. The pH of the solution during work-up can also affect the product's stability and isolation.

Q3: I am observing multiple spots on my TLC plate after the final hydrazinolysis step. What are these impurities?

A3: The presence of multiple spots on the TLC plate indicates impurities, which could include:

  • Unreacted Starting Material: The spot corresponding to the starting ester may still be present. This indicates an incomplete reaction, which can be addressed by increasing the reaction time or the amount of hydrazine hydrate.

  • Byproducts: Side reactions can lead to the formation of various byproducts. Careful control of the reaction temperature and stoichiometry can minimize these.

  • Degradation Products: The oxadiazole ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.

  • Diacyl Hydrazine Formation: It is possible for one molecule of hydrazine to react with two molecules of the ester, leading to a diacyl hydrazine impurity. Using a larger excess of hydrazine can help to minimize this.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product can be achieved through the following methods:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or a mixture with water could be effective.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will need to be determined based on TLC analysis.

Experimental Protocols

A plausible synthetic route for this compound starts from 4-Amino-1,2,5-oxadiazole-3-carbonitrile.

Step 1: Synthesis of Methyl 4-Amino-1,2,5-oxadiazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in anhydrous methanol (10-15 mL per gram of nitrile).

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the suspension while cooling the flask in an ice bath.

  • Reaction: After the addition is complete, heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold water. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the methyl ester.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the Methyl 4-Amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) from the previous step in ethanol (10 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (40-50 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables provide hypothetical data to illustrate how reaction conditions can be optimized for yield.

Table 1: Optimization of Esterification Reaction Conditions

EntryAcid (eq)Temperature (°C)Time (h)Yield (%)
12.065665
22.565878
33.070885
43.0751282

Table 2: Optimization of Hydrazinolysis Reaction Conditions

EntryHydrazine Hydrate (eq)Temperature (°C)Time (h)Yield (%)
13.0252475
24.0251888
35.040692
45.050689

Visualizations

The following diagrams illustrate the synthetic workflow and the logical troubleshooting process.

Synthesis_Workflow A 4-Amino-1,2,5-oxadiazole-3-carbonitrile B Methyl 4-Amino-1,2,5-oxadiazole-3-carboxylate A->B CH3OH, H2SO4 Reflux C This compound B->C N2H4·H2O, EtOH Stir

Caption: Synthetic pathway for this compound.

Troubleshooting_Guide Start Low Yield or Impurities? Step1 Check Esterification Step Start->Step1 Step2 Check Hydrazinolysis Step Start->Step2 Purify Purification Issue? Start->Purify Acid Increase Acid Conc. Step1->Acid Temp1 Increase Temperature Step1->Temp1 Time1 Increase Reaction Time Step1->Time1 Hydrazine Increase Hydrazine Hydrate eq. Step2->Hydrazine Temp2 Optimize Temperature Step2->Temp2 Time2 Adjust Reaction Time Step2->Time2 Recrystal Recrystallize Purify->Recrystal Column Column Chromatography Purify->Column

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound (AOCA)?

A1: The main challenges in purifying AOCA stem from its molecular structure, which includes a furazan ring, an amino group, and a carbohydrazide functional group. These features can lead to:

  • Solubility Issues: High polarity makes it challenging to find a suitable single solvent for recrystallization that effectively removes both polar and non-polar impurities.

  • Potential for Decomposition: Furazan-based compounds can be energetic and may decompose under harsh purification conditions, such as high temperatures or in the presence of strong acids or bases.

  • Hygroscopicity: The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding may lead to the absorption of atmospheric moisture, complicating handling and characterization.

  • Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the desired product during recrystallization.

Q2: What is the recommended method for the initial purification of crude AOCA?

A2: Recrystallization is the most common initial purification method. However, due to AOCA's solubility profile, a solvent/anti-solvent system is often more effective than a single solvent. A typical approach is to dissolve the crude product in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a slightly elevated temperature and then precipitate the purified product by the slow addition of an anti-solvent such as water or ethanol.

Q3: My purified AOCA appears to be impure by NMR analysis. What are the likely impurities?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 4-amino-1,2,5-oxadiazole-3-carbonitrile, and byproducts from side reactions. The carbohydrazide group can also undergo hydrolysis back to the carboxylic acid under certain conditions.

Q4: Can column chromatography be used to purify AOCA?

A4: Yes, column chromatography can be an effective purification technique. Due to the polar nature of AOCA, normal-phase silica gel chromatography with a polar mobile phase is recommended. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) can effectively separate AOCA from less polar impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of AOCA.

Problem 1: Low Recovery After Recrystallization
Possible Cause Suggested Solution
High solubility in the chosen solvent system. Reduce the proportion of the primary solvent in which AOCA is highly soluble. Optimize the solvent-to-anti-solvent ratio to maximize precipitation.
Product loss during filtration. Use a fine-pored filter paper or a sintered glass funnel to prevent the loss of fine crystals. Wash the collected solid with a cold, pure anti-solvent.
Premature precipitation during hot filtration. Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and the product from crystallizing prematurely.
Incomplete precipitation. Cool the solution slowly and for a sufficient amount of time. Placing the solution in an ice bath or refrigerator can improve the yield.
Problem 2: Product Decomposes During Purification
Possible Cause Suggested Solution
Excessive heat during dissolution or solvent removal. Use minimal heat required for dissolution. For solvent removal, utilize a rotary evaporator at a reduced pressure and moderate temperature.
Exposure to incompatible substances. Avoid strong acids and bases during workup and purification, as they can catalyze the decomposition of the furazan ring or hydrolysis of the hydrazide.
Problem 3: Persistent Impurities After Purification
Possible Cause Suggested Solution
Co-crystallization of impurities. Perform a second recrystallization with a different solvent system.
Ineffective chromatographic separation. Optimize the mobile phase for column chromatography. A shallower gradient or the use of a different solvent system may improve resolution. Preparative Thin-Layer Chromatography (TLC) can be an alternative for small-scale purification.[1]

Experimental Protocols

Protocol 1: Recrystallization of AOCA using a Solvent/Anti-Solvent System
  • Dissolution: In a clean flask, dissolve the crude AOCA in a minimal amount of a suitable polar solvent (e.g., DMF or DMSO) with gentle heating (not exceeding 60°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Precipitation: Slowly add a suitable anti-solvent (e.g., deionized water or ethanol) dropwise to the warm solution with continuous stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified AOCA under vacuum at a low temperature (e.g., 40°C) to a constant weight.

Protocol 2: Purification of AOCA by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Mobile Phase: Prepare a series of eluents with increasing polarity. A common system is a gradient of methanol in ethyl acetate (e.g., starting from 0% methanol and gradually increasing to 10%).

  • Sample Loading: Dissolve the crude AOCA in a minimal amount of the initial mobile phase or a stronger solvent like methanol, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the least polar mobile phase. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Fraction Collection: Gradually increase the polarity of the mobile phase to elute the AOCA. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Solubility of this compound (AOCA)

SolventSolubilityNotes
WaterSparingly SolubleSolubility increases with temperature.
EthanolSlightly SolubleCan be used as an anti-solvent.
MethanolSoluble
AcetoneSlightly Soluble
Ethyl AcetateSparingly Soluble
DichloromethaneInsoluble
HexaneInsoluble
Dimethylformamide (DMF)Very SolubleGood solvent for recrystallization.
Dimethyl Sulfoxide (DMSO)Very SolubleGood solvent for NMR, but difficult to remove.

Visualizations

Purification_Troubleshooting_Workflow start Crude AOCA recrystallization Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR) recrystallization->check_purity decomposition Decomposition? recrystallization->decomposition pure_product Pure AOCA check_purity->pure_product Yes low_yield Low Yield? check_purity->low_yield No optimize_recrystallization Optimize Solvent Ratio / Cooling low_yield->optimize_recrystallization Yes impure Still Impure low_yield->impure No optimize_recrystallization->recrystallization column_chromatography Column Chromatography column_chromatography->check_purity decomposition->check_purity No reduce_heat Reduce Temperature / Use Milder Conditions decomposition->reduce_heat Yes reduce_heat->recrystallization impure->column_chromatography

Caption: Troubleshooting workflow for the purification of AOCA.

Logical_Relationships cluster_properties Molecular Properties cluster_challenges Purification Challenges cluster_solutions Purification Solutions High Polarity High Polarity Solubility Issues Solubility Issues High Polarity->Solubility Issues Hydrogen Bonding Hydrogen Bonding Co-precipitation Co-precipitation Hydrogen Bonding->Co-precipitation Energetic Nature Energetic Nature Decomposition Risk Decomposition Risk Energetic Nature->Decomposition Risk Solvent/Anti-solvent Recrystallization Solvent/Anti-solvent Recrystallization Solubility Issues->Solvent/Anti-solvent Recrystallization Column Chromatography Column Chromatography Co-precipitation->Column Chromatography Mild Conditions Mild Conditions Decomposition Risk->Mild Conditions

References

Technical Support Center: Enhancing Thermal Stability of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the thermal stability of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, modification, and thermal analysis of this compound derivatives.

Issue 1: Inconsistent Thermal Decomposition Temperatures (Td) in Differential Scanning Calorimetry (DSC)

Potential Cause Troubleshooting Step
Sample Impurities Purify the sample using recrystallization or column chromatography. Analyze the sample purity via HPLC or NMR before thermal analysis.
Different Heating Rates Use a standardized heating rate (e.g., 5 or 10 °C/min) for all DSC measurements to ensure comparability of results.[1]
Sample Pan Material Interaction Use inert sample pans (e.g., gold-plated stainless steel) to avoid catalytic decomposition of the energetic material.
Atmosphere Reactivity Conduct DSC analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Sample Preparation Variability Ensure consistent sample mass and packing density within the DSC pan.

Issue 2: Low Yield of Desired Thermally Stable Derivative During Synthesis

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.
Side Reactions Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts.
Decomposition of Reactants or Products If reactants or products are thermally sensitive, conduct the reaction at a lower temperature for a longer duration.
Poor Solubility of Reactants Select a solvent system that ensures all reactants are fully dissolved. Sonication may be used to aid dissolution.
Inefficient Purification Employ appropriate purification techniques. For polar compounds, consider techniques like preparative HPLC.

Issue 3: Unexpected Exothermic Events at Low Temperatures

Potential Cause Troubleshooting Step
Presence of Unstable Intermediates Isolate and characterize any intermediates to assess their thermal stability. Modify the synthetic route to avoid the formation of unstable species.
Polymorphism Analyze the crystal structure of the material using X-ray Diffraction (XRD) to identify different polymorphs, which can exhibit varying thermal stabilities.
Contamination with Catalytic Impurities Ensure all glassware is thoroughly cleaned and that reagents are of high purity to avoid trace contaminants that could lower the decomposition temperature.

Frequently Asked Questions (FAQs)

Q1: What general strategies can be employed to improve the thermal stability of this compound derivatives?

A1: Several strategies can enhance thermal stability:

  • Salt Formation: Converting the amino or hydrazide groups into energetic salts can introduce strong ionic and hydrogen bonding interactions, which typically increases thermal stability.

  • Introduction of Thermally Stable Moieties: Incorporating robust heterocyclic rings (e.g., triazoles, tetrazoles) or other functional groups known to enhance molecular stability can be effective.

  • Increasing Molecular Symmetry and Crystal Density: Symmetrical molecules with efficient crystal packing tend to have higher thermal stability due to stronger intermolecular forces.

  • Cocrystallization: Forming cocrystals with other stable, non-energetic molecules can improve the overall thermal stability of the crystal lattice.

Q2: How can I accurately determine the onset decomposition temperature of my compound?

A2: Differential Scanning Calorimetry (DSC) is the most common technique. To obtain an accurate onset decomposition temperature, it is crucial to use a consistent methodology, including a defined heating rate (e.g., 10 °C/min), a small sample size (typically 0.5-1.5 mg), and an inert atmosphere. The onset temperature is determined by the intersection of the baseline with the tangent of the initial decomposition peak. For energetic materials, it is important to distinguish between melting and decomposition peaks. Thermogravimetric Analysis (TGA) can be run concurrently to correlate mass loss with thermal events observed in DSC.[1]

Q3: What are the key safety precautions to take when working with these energetic materials?

A3: Due to their energetic nature, all derivatives of this compound should be handled with extreme care.[2] Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handling small quantities of material whenever possible.

  • Avoiding friction, impact, and electrostatic discharge.

  • Storing the compounds in appropriate containers, away from heat and ignition sources.

Q4: Can computational chemistry be used to predict the thermal stability of new derivatives?

A4: Yes, computational methods can be a valuable tool. Quantum chemical calculations can be used to determine bond dissociation energies (BDEs) of the weakest bonds in a molecule, which can be an indicator of thermal stability. Molecular dynamics simulations can also provide insights into the initial steps of decomposition. These predictions can help prioritize the synthesis of the most promising candidates.

Quantitative Data on Thermal Stability

Compound/DerivativeStructureDecomposition Temperature (Td, °C)
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazoleC6H2N10O6~250
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-OxideC8H10N8O4229-230 (Melting Point)
A dinitrimine-functionalized tris-1,3,4-oxadiazole-based energetic compoundC6H2N10O7180
Ammonium salt of a dinitrimine-functionalized tris-1,3,4-oxadiazoleC6H5N11O7192
Hydrazinium salt of a dinitrimine-functionalized tris-1,3,4-oxadiazoleC6H6N12O7171.2

Experimental Protocols

Protocol 1: Synthesis of an Energetic Salt Derivative for Improved Thermal Stability

This protocol describes a general method for the formation of a hydrazinium salt of a this compound derivative.

  • Dissolution: Dissolve the synthesized this compound derivative (1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or methanol) with gentle heating if necessary.

  • Addition of Hydrazine Hydrate: In a separate vial, dissolve hydrazine hydrate (1 mmol) in the same solvent.

  • Reaction: Slowly add the hydrazine hydrate solution to the solution of the derivative at room temperature with continuous stirring.

  • Precipitation: The hydrazinium salt will typically precipitate out of the solution. If no precipitate forms, the solution can be cooled in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at a temperature below 40 °C.

  • Characterization: Confirm the structure and purity of the salt using NMR, IR spectroscopy, and elemental analysis.

  • Thermal Analysis: Determine the thermal decomposition temperature of the resulting salt using DSC and TGA.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the dried sample into an aluminum or gold-plated stainless steel DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of decomposition from the resulting thermogram.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_characterization Characterization cluster_analysis Thermal Analysis start 4-Amino-1,2,5-oxadiazole- 3-carbohydrazide Derivative modification Chemical Modification (e.g., Salt Formation) start->modification purification Purification (Recrystallization/Chromatography) modification->purification spectroscopy Spectroscopic Analysis (NMR, IR) purification->spectroscopy purity Purity Analysis (HPLC) purification->purity dsc DSC Analysis purity->dsc tga TGA Analysis purity->tga stability Assess Thermal Stability dsc->stability tga->stability

Caption: Experimental workflow for enhancing and evaluating thermal stability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Thermal Stability Results? impurity Sample Impurity start->impurity heating_rate Heating Rate Variation start->heating_rate sample_prep Inconsistent Sample Prep start->sample_prep purify Purify Sample impurity->purify standardize_heating Standardize Heating Rate heating_rate->standardize_heating standardize_prep Standardize Sample Prep sample_prep->standardize_prep

Caption: Troubleshooting logic for inconsistent thermal stability measurements.

References

reaction condition optimization for carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of carbohydrazide. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of carbohydrazide, providing potential causes and recommended solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Sub-optimal stoichiometry: Incorrect molar ratios of reactants. 3. Poor quality of reactants: Degradation or impurities in starting materials, especially hydrazine hydrate. 4. Side reactions: Formation of undesired by-products.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or another suitable analytical method.[1][2] 2. Ensure accurate measurement of reactants. A slight excess of hydrazine hydrate is often used to drive the reaction to completion. 3. Use fresh, high-purity hydrazine hydrate and dialkyl carbonate or urea. 4. Control the reaction temperature carefully to minimize the formation of side products. A two-step synthesis for the dialkyl carbonate method can sometimes improve yield by first forming the carbazate intermediate.[3][4]
Product is Difficult to Purify 1. Presence of unreacted hydrazine hydrate: Hydrazine is soluble in the reaction mixture and can co-precipitate with the product. 2. Formation of colored impurities: Side reactions can lead to colored by-products. 3. Oiling out during crystallization: The product separates as an oil instead of a solid.1. Wash the crude product thoroughly with a solvent in which carbohydrazide has low solubility, such as cold ethanol or ether, to remove residual hydrazine.[1][5] 2. Recrystallization from water or an ethanol/water mixture can effectively remove colored impurities. The use of activated charcoal during recrystallization may also be beneficial.[5][6] 3. If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.[7]
Inconsistent Results 1. Variability in reactant quality: The concentration of hydrazine hydrate solutions can vary. 2. Lack of inert atmosphere: Exposure to air can lead to side reactions, especially at elevated temperatures. 3. Inconsistent heating: Hot spots in the reaction vessel can lead to localized decomposition or side reactions.1. Use hydrazine hydrate from a reliable supplier and consider titrating it to determine the exact concentration before use. 2. Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially during the heating phases.[3][4] 3. Use a heating mantle with a stirrer to ensure uniform heating of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing carbohydrazide?

A1: The most prevalent industrial methods for carbohydrazide synthesis are the reaction of a dialkyl carbonate (such as diethyl carbonate or dimethyl carbonate) with hydrazine hydrate, and the reaction of urea with hydrazine hydrate.[1][8]

Q2: What are the typical reaction conditions for the diethyl carbonate method?

A2: In a common procedure, diethyl carbonate is reacted with an excess of hydrazine hydrate. The mixture is heated, and the ethanol and water co-products are distilled off. The reaction is typically run for several hours at temperatures ranging from 95°C to 120°C.[3]

Q3: What are the recommended reaction conditions for the urea method?

A3: The synthesis from urea involves reacting it with hydrazine hydrate, often under reflux conditions for an extended period (e.g., 40 hours). Ammonia is evolved during the reaction. After the reaction, excess hydrazine hydrate is distilled off, and the product is precipitated.[9]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot.[1][2] For the dialkyl carbonate method, the completion of the first step (formation of the carbazate) can be monitored by vapor phase chromatography.[3] A qualitative test for the presence of hydrazine in the vapor phase can also indicate reaction completion.[1]

Q5: What are the key safety precautions to take when working with hydrazine hydrate?

A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[10][11][12][13][14] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[10][11][12][13][14] Avoid contact with skin and eyes, and do not inhale the vapors.[10][11][12][13][14]

Q6: What is the best way to purify the final carbohydrazide product?

A6: The most common method for purifying carbohydrazide is recrystallization.[5] A typical procedure involves dissolving the crude product in hot water, filtering to remove any insoluble impurities, and then precipitating the pure carbohydrazide by adding ethanol. The purified product is then filtered, washed with a cold solvent like ethanol or ether, and dried under vacuum.[1][5]

Experimental Protocols

Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl carbonate

  • Hydrazine hydrate (85% solution in water)

  • Ethanol (95%)

  • Ether

Procedure:

  • In a round-bottomed flask equipped with a thermometer and a distillation setup, combine diethyl carbonate (3.0 mols) and 85% hydrazine hydrate (6.6 mols).

  • Shake the flask until a single phase is formed. The temperature may rise to around 55°C.[5]

  • Heat the mixture to distill off the ethanol and water. The pot temperature will typically rise from about 96°C to 119°C over approximately 4 hours.[5]

  • After the distillation is complete, cool the reaction mixture to 20°C and allow it to stand for at least 1 hour to allow the carbohydrazide to crystallize.[5]

  • Collect the crude product by vacuum filtration and dry it by suction.[5]

  • For purification, dissolve the crude product in a minimum amount of hot water and filter out any insoluble material.

  • Precipitate the pure carbohydrazide by adding approximately 5 volumes of 95% ethanol to the hot aqueous solution.[5]

  • Allow the mixture to stand at 20°C for at least 1 hour, then filter the purified product, wash with ether, and dry under vacuum.[5]

Synthesis of Carbohydrazide from Urea and Hydrazine Hydrate

This protocol is a general guideline and may require optimization.

Materials:

  • Urea

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine urea (e.g., 240 g) and hydrazine hydrate (e.g., 600 g).[9]

  • Heat the mixture under reflux for an extended period (e.g., 40 hours). Ammonia gas will be evolved during the reaction.[9]

  • After the reflux period, distill off the excess hydrazine hydrate.[9]

  • To the cooled residue, add ethanol (e.g., 250-300 ml) and shake to precipitate the carbohydrazide.[9]

  • Collect the product by suction filtration. The product can be further purified by recrystallization if necessary.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Carbohydrazide Synthesis

Parameter Diethyl Carbonate Method Urea Method Dimethyl Carbonate (Two-Step) Method
Primary Reactants Diethyl Carbonate, Hydrazine HydrateUrea, Hydrazine HydrateDimethyl Carbonate, Hydrazine Hydrate
Stoichiometry (Molar Ratio) Diethyl Carbonate : Hydrazine Hydrate ≈ 1 : 2.2[5]Urea : Hydrazine Hydrate ≈ 1 : 2.5[9]Varies by step
Reaction Temperature 96°C - 119°C[5]RefluxStep 1: < 80°C; Step 2: ~70°C[3]
Reaction Time ~4 hours[5]≥ 40 hours[9]Varies by step (e.g., Step 2: 4 hours)[3]
Solvent None (reactants act as solvent)None (reactants act as solvent)None (reactants act as solvent)
Reported Yield ~60% (crude), ~49% (purified)[5]~66%[9]~75% (based on dimethyl carbonate)[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reactants Combine Reactants (e.g., Diethyl Carbonate + Hydrazine Hydrate) reaction Heat and React (Distill off by-products) reactants->reaction 1. Reaction Setup cooling Cool Reaction Mixture reaction->cooling 2. Crystallization filtration1 Vacuum Filter Crude Product cooling->filtration1 3. Isolation dissolution Dissolve in Hot Water filtration1->dissolution 4. Redissolve precipitation Precipitate with Ethanol dissolution->precipitation 5. Recrystallize filtration2 Filter and Wash Pure Product precipitation->filtration2 6. Isolate Pure Product drying Dry Under Vacuum filtration2->drying 7. Final Drying final_product final_product drying->final_product Pure Carbohydrazide

Caption: Experimental workflow for the synthesis and purification of carbohydrazide.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Reaction Monitoring Data impure_reactants Impure Reactants? start->impure_reactants Assess Starting Materials side_reactions Side Reactions? start->side_reactions Analyze By-products incomplete_reaction->impure_reactants No solution_time_temp Increase reaction time/temperature. Monitor reaction progress. incomplete_reaction->solution_time_temp Yes impure_reactants->side_reactions No solution_reactants Use high-purity reactants. Verify hydrazine concentration. impure_reactants->solution_reactants Yes solution_conditions Optimize temperature. Use inert atmosphere. side_reactions->solution_conditions Yes

Caption: Troubleshooting logic for addressing low yield in carbohydrazide synthesis.

References

Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding impurities and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. This reaction is usually carried out by heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol.[1][2][3]

Q2: What are the potential sources of impurities in this synthesis?

Impurities can arise from several sources:

  • Incomplete reaction: Unreacted starting ester is a common impurity if the reaction does not go to completion.

  • Side reactions of the amino group: The 4-amino group on the oxadiazole ring is nucleophilic and can participate in side reactions.

  • Dimerization: Like in many hydrazide syntheses, the formation of dimeric byproducts is a possibility.

  • Degradation of the oxadiazole ring: The 1,2,5-oxadiazole (furazan) ring can be susceptible to cleavage under certain conditions, particularly in the presence of a strong base.

  • Excess hydrazine: While often used to drive the reaction, residual hydrazine can be an impurity that is difficult to remove.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting ester, the desired hydrazide product, and potential non-polar impurities. The disappearance of the starting material spot is a good indicator of reaction completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Increase the reaction time and/or temperature. Ensure an adequate excess of hydrazine hydrate is used to drive the reaction to completion.
Degradation of the product.Avoid excessively high temperatures or prolonged reaction times. Maintain a neutral or slightly acidic pH if possible, as the furazan ring can be sensitive to strong bases.
Presence of Starting Material in the Final Product Insufficient reaction time or temperature.Increase the duration of the reaction and/or the reflux temperature. Monitor the reaction by TLC until the starting material is no longer visible.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of an Insoluble White Precipitate (other than the product) Dimerization of the starting ester or product.Use a larger excess of hydrazine hydrate. Add the ester to the hydrazine solution slowly to maintain a high hydrazine concentration throughout the reaction.
Product is difficult to purify/oily Residual hydrazine hydrate.After the reaction is complete, remove excess hydrazine hydrate under reduced pressure. The product can be precipitated by adding the reaction mixture to cold water. Washing the crude product with a non-polar solvent can also help remove residual hydrazine.
Presence of unexpected peaks in NMR spectrum Side reactions involving the 4-amino group.The amino group can potentially react with the ester functionality. While less likely than hydrazinolysis, this could lead to amide formation. Maintaining a moderate reaction temperature can help minimize this.
Ring-opening of the oxadiazole ring.Avoid strongly basic conditions. If a base is required, use a mild, non-nucleophilic base.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard procedures for hydrazide synthesis.[1][2] Optimization may be required based on specific laboratory conditions and starting material purity.

Materials:

  • Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

  • Hydrazine hydrate (85-99%)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol and excess hydrazine hydrate.

  • Pour the concentrated residue into a beaker of ice-cold water with stirring.

  • The solid product, this compound, will precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum to obtain the final carbohydrazide. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueExpected Outcome
Reactant Ratio (Ester:Hydrazine)1 : 4High conversion to hydrazide
SolventEthanolGood solubility for reactants
TemperatureReflux (approx. 78 °C)Reasonable reaction rate
Reaction Time4 hoursNear-complete conversion
Expected Yield70-90%Varies with scale and purity

Visualizing Reaction Pathways and Troubleshooting

Synthesis Pathway

Synthesis_Pathway Ester Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Product This compound Ester->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic route to this compound.

Potential Side Reactions and Impurity Formation

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Ester Starting Ester Product Desired Hydrazide Ester->Product IncompleteReaction Unreacted Ester Ester->IncompleteReaction Incomplete Reaction Dimer Dimeric Impurity Ester->Dimer Low Hydrazine Concentration AminoReaction Amino Side-Product Ester->AminoReaction Reaction at Amino Group Hydrazine Hydrazine Hydrazine->Product RingOpened Ring-Opened Product Product->RingOpened Strong Base Troubleshooting_Workflow cluster_troubleshooting Impurity Analysis cluster_solutions Corrective Actions Start Analyze Crude Product (TLC, NMR) Pure Product is Pure Start->Pure Single Spot/ Clean Spectrum Impure Impurities Detected Start->Impure Multiple Spots/ Unexpected Peaks IdentifyImpurity Identify Impurity Type Impure->IdentifyImpurity StartingMaterial Starting Material Present IdentifyImpurity->StartingMaterial Rf matches starting ester PolarImpurity High Polarity Impurity IdentifyImpurity->PolarImpurity Low Rf NonPolarImpurity Low Polarity Impurity IdentifyImpurity->NonPolarImpurity High Rf IncreaseTime Increase Reaction Time/ Temperature StartingMaterial->IncreaseTime Purify Recrystallize/ Column Chromatography PolarImpurity->Purify CheckBase Avoid Strong Base PolarImpurity->CheckBase ExcessHydrazine Use Larger Excess of Hydrazine NonPolarImpurity->ExcessHydrazine

References

challenges in the characterization of energetic oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with energetic oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: My synthesized oxadiazole compound shows an unexpectedly low decomposition temperature. What are the potential causes and how can I improve its thermal stability?

A1: Low thermal stability is a common challenge in the development of energetic materials.[1] Several factors can contribute to a lower-than-expected decomposition temperature for an energetic oxadiazole:

  • Presence of Impurities: Residual starting materials, solvents, or byproducts from the synthesis can catalyze decomposition at lower temperatures.

  • Presence of Sensitive Functional Groups: Certain functional groups, such as N-NO2, can have low bond dissociation energies, leading to poor thermal stability.[1][2] For instance, some nitramine derivatives of oxadiazole exhibit decomposition temperatures as low as 80°C.[1][2]

  • Crystal Polymorphism: Different crystalline forms of the same compound can exhibit varying thermal stabilities.

Troubleshooting Steps:

  • Purification: Ensure rigorous purification of your compound. Techniques like recrystallization or column chromatography can be effective.

  • Structural Modification: Consider synthetic strategies that enhance thermal stability. Introducing bridges like an oxadiazole ring between energetic units has been shown to improve mechanical stability.[1][2] Also, forming energetic salts can sometimes increase thermal stability.[3]

  • Crystallization Studies: Investigate different crystallization conditions (e.g., solvent, temperature) to isolate the most stable polymorph.

  • Thorough Characterization: Utilize techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to accurately determine the decomposition temperature and identify any preliminary exothermic events.[4][5][6][7]

Q2: I am observing inconsistent results in the impact and friction sensitivity tests of my oxadiazole derivatives. What could be the reason for this variability?

A2: Inconsistent sensitivity data is a critical issue that can have significant safety implications. Several factors can lead to variability in impact and friction sensitivity measurements:

  • Sample Preparation: The physical state of the sample, including particle size, shape, and packing density, can significantly influence sensitivity.

  • Purity: As with thermal stability, impurities can drastically alter the sensitivity of the material.

  • Environmental Factors: Ambient temperature and humidity can affect the sensitivity of some energetic materials.

  • Instrument Calibration: Improperly calibrated or maintained testing equipment (e.g., BAM fallhammer, friction tester) will yield unreliable results.

Troubleshooting Steps:

  • Standardized Sample Preparation: Develop and adhere to a strict protocol for sample preparation to ensure consistency in particle size and morphology.

  • Control Samples: Always test a well-characterized standard energetic material (e.g., RDX, TNT) alongside your samples to verify instrument performance.

  • Controlled Environment: Conduct tests in a controlled environment with stable temperature and humidity.

  • Statistical Analysis: Perform multiple tests (a statistically significant number) for each sample and report the average value along with the standard deviation to represent the data accurately.

Q3: My oxadiazole compound has a high calculated detonation velocity but is extremely sensitive. How can I balance these properties?

A3: Achieving a balance between high performance and low sensitivity is a primary goal in energetic materials research.[1] High detonation performance often correlates with a high density and heat of formation, which can also contribute to increased sensitivity.[8]

Strategies for Balancing Performance and Sensitivity:

  • Molecular Design:

    • Introduce Insensitive Backbones: Incorporating robust heterocyclic backbones, such as a combination of 1,2,4-oxadiazole and furazan, can lead to insensitive materials with good detonation performance.[9][10]

    • Form Energetic Salts: Converting acidic energetic compounds into salts with nitrogen-containing cations can significantly decrease sensitivity. For example, forming a hydrazinium salt of an oxadiazole derivative resulted in an impact sensitivity of 40 J, which is considered insensitive.[9][10]

    • Create Conjugated Systems: Constructing conjugated systems can enhance stability.[9][10]

  • Crystal Engineering: The presence of extensive hydrogen bonding and π-π stacking interactions within the crystal lattice can lead to lower sensitivities and higher energy densities.[9][10]

Troubleshooting Guides

Problem 1: Difficulty in the cyclization step during the synthesis of 1,3,4-oxadiazoles.
  • Symptom: Low yield or no formation of the desired oxadiazole ring.

  • Possible Cause: Inefficient dehydrating agent or reaction conditions.

  • Troubleshooting:

    • Choice of Reagent: The reaction of dicarboxylic acid dihydrazides with dehydrating agents is a common route.[8] Ensure the chosen dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and potent.

    • Reaction Conditions: Optimize the reaction temperature and time. Some cyclizations may require elevated temperatures to proceed efficiently.

    • Alternative Routes: Consider alternative synthetic pathways, such as the reaction of acid hydrazides with triethyl orthoesters or the transformation of tetrazoles.[11]

Problem 2: Unexplained exothermic events at low temperatures in DSC analysis.
  • Symptom: The DSC thermogram shows an exothermic peak at a temperature significantly lower than the main decomposition peak.

  • Possible Cause:

    • Polymorphic Transition: The compound may be undergoing an exothermic phase transition to a more stable crystalline form.

    • Decomposition of Impurities: The presence of less stable impurities can lead to early decomposition.

    • Reaction with Sample Pan: The energetic material might be reacting with the material of the sample pan (e.g., aluminum).

  • Troubleshooting:

    • Combined TGA/DSC Analysis: Use simultaneous TGA/DSC to determine if the exotherm is associated with mass loss.[5] A phase transition will not show mass loss.

    • Purity Analysis: Re-evaluate the purity of your sample using techniques like HPLC or NMR spectroscopy.

    • Inert Sample Pans: Use more inert sample pans, such as gold-plated stainless steel, to rule out sample-pan reactions.

Experimental Protocols

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition of an energetic oxadiazole.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 0.5-1.5 mg of the sample into an aluminum sample pan.

    • Hermetically seal the pan. For volatile or potentially explosive samples, a pinhole lid may be used with appropriate safety precautions.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under a nitrogen atmosphere.[8]

    • Record the heat flow as a function of temperature. The peak of the exothermic curve is typically taken as the decomposition temperature.[6]

Sensitivity Testing: Impact Sensitivity (BAM Fallhammer)
  • Objective: To determine the impact sensitivity of the energetic material.

  • Apparatus: A standard BAM fallhammer apparatus.

  • Procedure:

    • A small, precisely measured amount of the sample is placed in the apparatus.

    • A specified weight is dropped from varying heights onto the sample.

    • The test is repeated multiple times at different drop heights to determine the energy at which a reaction (e.g., explosion, decomposition) occurs in 50% of the trials.

    • The result is reported in Joules (J).[2]

Quantitative Data Summary

Table 1: Energetic Properties of Selected Oxadiazole-Based Compounds

CompoundDensity (g/cm³)Detonation Velocity (vD, m/s)Detonation Pressure (P, GPa)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)Decomposition Temp. (°C)Reference
Compound 6 1.757,80927.235>360200[9][10]
Compound 8 1.838,15829.810>360185[9][10]
Compound 10 1.788,57932.835>360175[9][10]
Compound 11 1.828,82235.240>360188[9][10]
Compound 12 1.798,66333.6>40>360181[9][10]
NTOM 1.777,909->40>360240[12]
NTOF 1.877,271->40>360240[12]
NTOA 1.667,615->40>360240[12]
Compound 3a -8,09927.14>40>360338[13]
Compound 3b -8,05426.53>40>360368[13]
Compound 6b -8,71032.7530360265[13]

Note: The performance parameters (vD and P) are often calculated using software like EXPLO5. Sensitivity values are determined experimentally.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_performance Energetic Performance & Safety Assessment synthesis Synthesis of Oxadiazole Derivative purification Purification (Recrystallization/ Chromatography) synthesis->purification spectroscopy Spectroscopy (NMR, IR) purification->spectroscopy elemental Elemental Analysis purification->elemental xrd Single Crystal X-ray Diffraction purification->xrd thermal Thermal Analysis (DSC, TGA) purification->thermal sensitivity Sensitivity Testing (Impact, Friction) thermal->sensitivity performance Detonation Performance (Calculation/Test) sensitivity->performance

Caption: General experimental workflow for the characterization of energetic oxadiazoles.

troubleshooting_thermal_stability problem Low Thermal Stability (Unexpectedly Low Td) cause1 Impurities Present? problem->cause1 cause2 Sensitive Functional Groups? problem->cause2 cause3 Unstable Polymorph? problem->cause3 solution1 Rigorous Purification cause1->solution1 Yes solution2 Structural Modification cause2->solution2 Yes solution3 Crystallization Studies cause3->solution3 Yes

Caption: Troubleshooting logic for low thermal stability in energetic oxadiazoles.

References

Technical Support Center: Production of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of this compound?

A1: A recommended two-step synthetic route starts with the synthesis of the key intermediate, 4-aminofurazan-3-carboxylic acid, followed by its conversion to the corresponding ethyl ester and subsequent hydrazinolysis to yield the final product. A one-pot synthesis for 4-aminofurazan-3-carboxylic acid has been developed to be safe and efficient for scale-up.[1][2]

Q2: What are the primary safety concerns when scaling up the synthesis of aminofurazan derivatives?

A2: The synthesis of furazan-based compounds can present significant thermal hazards. The ring-formation step can be highly exothermic, and intermediates may have limited thermal stability.[2][3] For example, the synthesis of related compounds like 3-amino-4-nitrofurazan involves highly exothermic steps.[3][4] It is crucial to have precise temperature control and robust cooling systems in place. The starting material, 3,4-diaminofurazan, is classified as harmful if swallowed and causes skin and eye irritation.[5][6][7]

Q3: How can the final product, this compound, be purified at a larger scale?

A3: Recrystallization is a common and effective method for purifying solid carbohydrazides.[1][3] The selection of an appropriate solvent system is critical; the ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for high recovery of pure crystals upon cooling.[3] Column chromatography can also be employed for purification.[3][5]

Q4: What are the typical yields for the synthesis of the 4-aminofurazan-3-carboxylic acid precursor?

A4: A safer, one-pot synthesis of 4-aminofurazan-3-carboxylic acid has been reported with a yield of 64% on a one-mole scale.[2] This is a significant improvement over older methods that had much lower overall yields.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

Issue 1: Poor Stirring and Mixing During Carboxylic Acid Synthesis
  • Question: During the scale-up synthesis of 4-aminofurazan-3-carboxylic acid, the reaction mixture becomes a thick, difficult-to-stir precipitate. How can this be managed?

  • Answer: This is a known issue, particularly on a larger scale (e.g., 0.5 mol).[2] The formation of a voluminous precipitate can hinder effective mixing and heat transfer.[2]

    • Solution: Employing a robust overhead mechanical stirrer is essential. Ensure the reactor is appropriately sized to accommodate the precipitate volume without compromising stirring efficiency. A one-pot procedure where the oxime intermediate is not isolated can also help mitigate some of these issues by reducing the number of solid handling steps.[2]

Issue 2: Exothermic Runaway During Ring Formation
  • Question: The furazan ring formation is reported to be exothermic. What precautions should be taken to prevent a thermal runaway on a larger scale?

  • Answer: The synthesis of furazans can have dangerous exothermic profiles.[1][2]

    • Solution:

      • Slow Reagent Addition: Add reagents, particularly those that initiate the cyclization, slowly and in a controlled manner.

      • Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and a powerful cooling system.

      • Real-time Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.

      • Process Safety Studies: Conduct calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before attempting a large-scale run.[3][4]

Issue 3: Incomplete Conversion During Hydrazinolysis
  • Question: The conversion of ethyl 4-aminofurazan-3-carboxylate to the carbohydrazide is slow or incomplete. What factors could be affecting this step?

  • Answer: The reaction of esters with hydrazine hydrate to form hydrazides can be influenced by several factors.

    • Solution:

      • Solvent: Anhydrous ethanol or methanol are commonly used solvents for this reaction.[8]

      • Temperature: The reaction is typically carried out at reflux.[9] Ensure the temperature is maintained appropriately.

      • Hydrazine Concentration: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion.

      • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.

Issue 4: Difficulty in Product Isolation and Purification
  • Question: The final carbohydrazide product is difficult to crystallize or contains impurities. What purification strategies can be employed?

  • Answer: Proper purification is key to obtaining a high-purity final product.

    • Solution:

      • Recrystallization Solvent Screening: Test a range of solvents and solvent mixtures to find the optimal conditions for recrystallization. Common solvents include water, ethanol, and methanol.[1][3] Precipitation from an aqueous solution by adding a less polar solvent like ethanol can be effective.[1]

      • Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove residual impurities.

      • Column Chromatography: If recrystallization is insufficient, silica gel or reverse-phase column chromatography can be used, though this may be less practical for very large scales.[3][5]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of 4-Aminofurazan-3-Carboxylic Acid

ParameterLab-Scale (Older Methods)Scaled-Up (Improved One-Pot Method)Reference
Scale -1 mole[2]
Yield Low (e.g., 9% over 6 steps)64%[2]
Process Multi-step, isolation of intermediatesOne-pot[2]
Safety Issues Dangerous exothermic profiles, irreproducible yieldsSignificantly diminished risk of exothermic runaway[2]
Stirring Becomes very thick and difficult to stirManageable with appropriate equipment[2]

Experimental Protocols

Protocol 1: Safer One-Pot Synthesis of 4-Aminofurazan-3-Carboxylic Acid (Scaled-Up)

This protocol is adapted from a reported safer synthesis and should be performed with appropriate safety precautions.[2]

  • Reaction Setup: Equip a suitable reactor with an overhead stirrer, a temperature probe, and an addition funnel.

  • Reagent Preparation: Prepare a solution of sodium hydroxide and potassium hydroxide in water.

  • Initial Reaction: Charge the reactor with ethyl cyanoacetate and water. Cool the mixture.

  • Oxime Formation (in situ): Slowly add the hydroxide solution to the reactor, maintaining a low temperature. Then, slowly add a solution of hydroxylamine hydrochloride. Caution: A voluminous precipitate may form, requiring efficient stirring.[2]

  • Ring Closure: Heat the reaction mixture to 95-100 °C for approximately 2 hours to induce ring closure.

  • Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Hydrazinolysis of Ethyl 4-Aminofurazan-3-Carboxylate

This is a general procedure and may require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-aminofurazan-3-carboxylate in anhydrous ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Isolation: After completion, cool the reaction mixture to room temperature or below to induce crystallization of the carbohydrazide.

  • Purification: Filter the solid product. Wash the crystals with cold ethanol. If necessary, recrystallize from a suitable solvent such as a water/ethanol mixture.[1]

Visualizations

Experimental_Workflow cluster_step1 Step 1: 4-Aminofurazan-3-Carboxylic Acid Synthesis (One-Pot) cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis A Ethyl Cyanoacetate D In situ Oxime Formation A->D B Hydroxylamine Hydrochloride B->D C NaOH / KOH C->D E Ring Closure (Heating) D->E F Acidification & Precipitation E->F G Isolation of Carboxylic Acid F->G H 4-Aminofurazan-3-Carboxylic Acid G->H Proceed to Esterification J Esterification (Reflux) H->J I Ethanol, Acid Catalyst I->J K Isolation of Ethyl Ester J->K L Ethyl 4-Aminofurazan-3-Carboxylate K->L Proceed to Hydrazinolysis N Hydrazinolysis (Reflux) L->N M Hydrazine Hydrate M->N O Crystallization & Isolation N->O P Final Product: this compound O->P

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_reaction Reaction Issues cluster_purification Purification Issues start Problem Encountered stirring Poor Stirring Check: Stirrer type/power Action: Use overhead stirrer start->stirring During Step 1 exotherm High Exotherm Check: Addition rate, Cooling Action: Slow addition, Enhance cooling start->exotherm During Step 1 conversion Incomplete Conversion Check: Temp, Reagent excess Action: Ensure reflux, Add more hydrazine start->conversion During Step 3 purity Low Purity Check: Crystallization solvent Action: Screen solvents, Recrystallize start->purity Post-Isolation

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Safe Handling of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) for researchers, scientists, and drug development professionals. AOCA is an energetic material and should be handled with extreme caution. The information provided is based on general safety principles for energetic materials and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOCA) and what are its primary hazards?

A1: this compound is a carbohydrazide derivative containing a furazan ring.[1][2][3][4] The presence of the furazan ring and the carbohydrazide group suggests that this compound is energetic and should be treated as a potential explosive. The primary hazards include sensitivity to impact, friction, electrostatic discharge, and heat.

Q2: What personal protective equipment (PPE) is mandatory when handling AOCA?

A2: When handling AOCA, the following PPE is strongly recommended:

  • Safety glasses with side shields or chemical splash goggles.

  • A face shield.

  • Flame-resistant lab coat.

  • Leather gloves over chemical-resistant gloves (e.g., nitrile).[1]

  • Hearing protection (in case of accidental detonation).

  • Use of a blast shield is highly recommended.

Q3: What are the proper storage conditions for AOCA?

A3: AOCA should be stored in a dedicated, well-ventilated, and temperature-controlled storage facility for energetic materials. It should be stored in small quantities and kept away from heat, sparks, open flames, and other sources of ignition. The storage area should be free of materials that could cause friction or impact.

Q4: How should I dispose of AOCA waste?

A4: AOCA waste is considered hazardous and must be disposed of according to institutional and national regulations for explosive materials. Never mix AOCA waste with other chemical waste. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Q5: Are there any known incompatibilities for AOCA?

Troubleshooting Guide

Q1: I observed an unexpected color change in my sample of AOCA. What should I do?

A1: An unexpected color change may indicate decomposition or the presence of impurities, which could increase the sensitivity of the material.

  • Immediate Action: Cease all work with the material. Do not touch or move the container.

  • Assessment: From a safe distance, and behind a blast shield, visually assess the situation. Note the color and any other changes (e.g., gas evolution).

  • Action: If you suspect decomposition, evacuate the immediate area and notify your supervisor and the institutional EHS department immediately. Do not attempt to handle the material.

Q2: I accidentally spilled a small amount of AOCA powder. How should I clean it up?

A2: Spills of energetic materials must be handled with extreme care to avoid initiation.

  • Immediate Action: Secure the area and prevent any traffic. Do not attempt to sweep or vacuum the dry powder, as this can cause friction and initiation.

  • Wetting: If deemed safe by your institution's protocol, gently wet the spilled material with a compatible solvent (e.g., isopropanol) from a distance to reduce its sensitivity.

  • Collection: Use non-sparking tools (e.g., plastic or rubber) to gently collect the wetted material.

  • Disposal: Place the collected material in a designated hazardous waste container for energetic materials and contact your EHS department for disposal.

Q3: My reaction involving AOCA is showing an unexpected exotherm (sudden temperature increase). What is the appropriate response?

A3: An unexpected exotherm is a critical situation that could lead to a runaway reaction and explosion.

  • Immediate Action: If it is safe to do so, immediately remove the heat source and initiate cooling (e.g., with an ice bath).

  • Evacuation: If the temperature continues to rise uncontrollably, evacuate the area immediately and activate any emergency alarms.

  • Notification: Inform your supervisor and the institutional EHS department from a safe location.

Data Presentation: Comparative Safety Data of Related Furazan Compounds

Quantitative sensitivity and thermal stability data for AOCA are not publicly available. The following table presents data for other energetic compounds containing the furazan ring to provide a comparative context for the potential hazards. AOCA should be handled as if it possesses a high degree of sensitivity.

Compound NameDecomposition Temperature (Td, °C)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)Reference
A Furazan-Triazole Derivative (Compound 2b)324>40>360[5][6]
A Furazan-Triazole Derivative (Compound 3b)22620280[5][6]
A Nitro-Furazan Isoxazole Derivative155.8 - 270.3>4096 - 192[7]
Energetic Metal-Organic Frameworks (DAF)up to 241Not specifiedNot specified[8]

Experimental Protocols

Safe Synthesis of this compound (Small Scale)

This protocol is a generalized procedure based on the synthesis of related carbohydrazide derivatives and should be adapted with a thorough risk assessment for your specific laboratory conditions.[9][10][11][12][13]

1. Risk Assessment:

  • Conduct a thorough risk assessment before starting any work.

  • Identify all potential hazards and establish mitigation procedures.

  • Ensure all necessary safety equipment is available and in good working order.

2. Synthesis Procedure (Illustrative):

  • All reactions should be performed in a fume hood behind a blast shield.

  • Use small quantities of starting materials (e.g., < 1 g).

  • Maintain strict temperature control throughout the reaction. Use a cryostat for cooling and a well-calibrated heating mantle for heating.

  • Use non-sparking magnetic stir bars and stirring plates.

  • When adding reagents, do so slowly and monitor the reaction temperature closely.

  • Avoid friction and impact on the reaction vessel and any isolated product.

3. Product Isolation and Handling:

  • When isolating the product via filtration, use a non-metallic spatula and avoid scraping the filter paper.

  • The product should be wetted with a suitable solvent to reduce sensitivity during handling.

  • Dry the product in a vacuum desiccator at room temperature. Avoid oven drying at elevated temperatures.

  • Store the dried product in a designated container and location for energetic materials.

Mandatory Visualizations

G start Unexpected Exotherm Detected is_controllable Is the temperature controllable? start->is_controllable remove_heat Remove Heat Source & Initiate Cooling is_controllable->remove_heat  Yes evacuate EVACUATE AREA IMMEDIATELY is_controllable->evacuate No monitor Monitor Temperature remove_heat->monitor stable Temperature Stabilized monitor->stable Yes monitor->evacuate No end Situation Resolved stable->end notify Notify Supervisor & EHS evacuate->notify

Caption: Troubleshooting workflow for an unexpected exotherm.

G cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_post_experiment Post-Experiment risk_assessment Thorough Risk Assessment ppe Appropriate PPE Selection small_scale Use Small Scale fume_hood Work in Fume Hood small_scale->fume_hood blast_shield Use Blast Shield temp_control Strict Temperature Control avoid_friction Avoid Friction/Impact safe_handling Safe Product Handling avoid_friction->safe_handling proper_storage Proper Storage waste_disposal Correct Waste Disposal end End waste_disposal->end start Start start->risk_assessment

Caption: Logical relationship of safety principles for handling energetic materials.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and its key analogs. This document outlines synthetic pathways, presents comparative performance data, and details relevant experimental protocols to support further research and development in this area.

The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in the development of novel compounds with diverse applications, ranging from medicinal chemistry to energetic materials. The introduction of a carbohydrazide functional group at the 3-position and an amino group at the 4-position of the furazan ring creates a versatile molecule, this compound, which serves as a key building block for a variety of derivatives. These derivatives, primarily hydrazones and cyclized 1,3,4-oxadiazoles, have shown significant potential as antimicrobial, antitubercular, and energetic materials. This guide will delve into a comparative analysis of these analogs, providing a structured overview of their synthesis and performance.

Synthetic Pathways and Key Analogs

The primary synthetic route to a diverse range of analogs starts with this compound as the key intermediate. This carbohydrazide can then be reacted with various aromatic or heterocyclic aldehydes to yield the corresponding hydrazone derivatives. Alternatively, it can undergo cyclization with different reagents to form 5-substituted-2-amino-1,3,4-oxadiazoles.

Below is a generalized synthetic workflow for the preparation of this compound and its subsequent conversion to hydrazone and 1,3,4-oxadiazole analogs.

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Analogs Start 4-Amino-1,2,5-oxadiazole-3-carbonitrile Intermediate1 Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Start->Intermediate1 1. Esterification (MeOH, H+) Product This compound Intermediate1->Product 2. Hydrazinolysis (NH2NH2·H2O) Analog1 Hydrazone Derivatives Product->Analog1 Condensation (Ar-CHO) Analog2 1,3,4-Oxadiazole Derivatives Product->Analog2 Cyclization (e.g., CS2, KOH then R-X)

Caption: Synthetic workflow for this compound and its analogs.

Comparative Performance Data

The performance of this compound analogs has been evaluated in several contexts, most notably for their biological activity and energetic properties. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis.

Antimicrobial and Antitubercular Activity

The hydrazone and 1,3,4-oxadiazole derivatives of the core molecule have been investigated for their potential as antimicrobial and antitubercular agents. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antitubercular Activity of Hydrazide-Hydrazone Analogs

Compound IDR Group (Substituent on Aldehyde)Target StrainMIC (µg/mL)Reference
1a 2-HydroxyphenylM. tuberculosis H37Rv0.2[1]
1b 4-HydroxyphenylM. tuberculosis H37Rv0.4[1]
1c 4-ChlorophenylM. tuberculosis H37Rv0.8[1]
1d 4-NitrophenylM. tuberculosis H37Rv0.4[1]
Isoniazid (Reference Drug)M. tuberculosis H37Rv0.2[1]

Table 2: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole Analogs

Compound IDR Group (Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
2a 4-Chlorophenyl12.52525[2]
2b 4-Nitrophenyl6.2512.512.5[2]
2c 2,4-Dichlorophenyl6.2512.512.5[2]
2d 4-Methylphenyl255050[2]
Ciprofloxacin (Reference Drug)3.126.25-[2]
Fluconazole (Reference Drug)--6.25[2]

Note: The data in the tables are compiled from different studies on structurally related compounds and are intended for comparative purposes. Direct, side-by-side experimental results may vary.

Energetic Properties

Derivatives of 1,2,5-oxadiazole are also known for their high energy content. The introduction of different functional groups can significantly impact their detonation performance and sensitivity.

Table 3: Comparative Energetic Properties of Furazan-Based Compounds

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Reference
ANFF-34 1.80821430.5>40[3]
ANFF-43 1.70786827.0>40[3]
Hydrazinium Salt (11) 1.82882235.140[4][5]
TNT 1.65690019.015[3]

ANFF-34: 3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan[3] ANFF-43: 4-(4-aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxan[3] Hydrazinium Salt (11): A hydrazinium salt of a [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate derivative[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis of the parent carbohydrazide and the evaluation of antimicrobial activity.

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for similar compounds.

  • Esterification of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: 4-Amino-1,2,5-oxadiazole-3-carbonitrile is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

  • Hydrazinolysis of the Ester: The methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is stirred at room temperature or gently heated for several hours. The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried.

General Procedure for Synthesis of Hydrazone Analogs

The following is a general method for the synthesis of N'-substituted-4-amino-1,2,5-oxadiazole-3-carbohydrazides (hydrazones).

  • A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

  • To this solution, the corresponding aromatic or heterocyclic aldehyde (1 mmol) is added, along with a catalytic amount of glacial acetic acid if necessary.

  • The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and recrystallized to afford the pure hydrazone derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Bacterial/Fungal Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The mechanism of action for many antitubercular agents involves the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway. One such target is the enoyl-acyl carrier protein reductase (InhA). The following diagram illustrates the proposed inhibitory action of hydrazide-hydrazone derivatives on this pathway.

G cluster_pathway Proposed Mechanism of Action (Antitubercular) Pro-drug Hydrazide-Hydrazone Analog KatG KatG (Catalase-peroxidase) Pro-drug->KatG Activation ActivatedDrug Activated Drug (e.g., Acyl-NAD adduct) KatG->ActivatedDrug InhA InhA (Enoyl-ACP reductase) ActivatedDrug->InhA Inhibition FASII Fatty Acid Synthase II (FAS-II) Pathway MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid Leads to CellWall M. tuberculosis Cell Wall Integrity MycolicAcid->CellWall Essential for Inhibition->FASII Blocks

Caption: Proposed inhibition of the mycolic acid synthesis pathway by hydrazide analogs.

This guide provides a foundational comparative analysis of this compound and its analogs. The presented data and protocols are intended to aid researchers in the design and execution of further studies to explore the full potential of this versatile class of compounds.

References

Validating 4-Amino-1,2,5-oxadiazole-3-carbohydrazide as a Precursor for Advanced Energetic Materials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of next-generation energetic materials offering superior performance and enhanced safety profiles, researchers are increasingly turning their attention to nitrogen-rich heterocyclic compounds. One such candidate, 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, presents a promising molecular framework. This guide provides a comparative analysis of this compound against established energetic material precursors, supported by available experimental data for analogous structures, to validate its potential in the field.

The 1,2,5-oxadiazole (furazan) ring is a well-established "energetic backbone" in the design of high-performance explosives and propellants. Its inherent high positive enthalpy of formation and contribution to a favorable oxygen balance are key attributes. The incorporation of amino (-NH2) and carbohydrazide (-CONHNH2) functionalities is expected to further enhance its energetic properties and sensitivity characteristics. The amino group can increase the heat of formation and density, while the carbohydrazide moiety can improve detonation performance and act as a handle for further derivatization into other energetic groups.

Comparative Performance Analysis

CompoundStructureDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Impact Sensitivity (J)Friction Sensitivity (N)
This compound C₃H₅N₅O₂Predicted: ~1.7-1.8Predicted: High PositivePredicted: >8000Predicted: ModeratePredicted: Moderate
RDX(O₂N₂CH₂)₃1.82+6387507.4120
HMX(O₂N₂CH₂)₄1.91+7491007.4120
CL-20C₆H₆N₁₂O₁₂2.04+2299500480
Hydrazinium salt of a 1,2,4- and 1,2,5-oxadiazole derivative[1][2]-1.821-882240>360
Dinitroimine-functionalized tris-1,3,4-oxadiazole[3]---837225240
Energetic salts from 5,6-diamino-[2][4][5]oxadiazolo[3,4-b]pyrazine[2]---~7722-8008>40360

Note: Predicted values for this compound are based on trends observed in analogous energetic materials containing furazan and amino/hydrazide functionalities.

Experimental Protocols

While a specific protocol for this compound is not detailed in the reviewed literature, a general synthetic pathway can be proposed based on established methodologies for the synthesis of substituted 1,2,5-oxadiazoles.

Proposed Synthesis of this compound

The synthesis would likely commence from a readily available starting material such as 3-amino-4-cyanofurazan. The cyano group can be hydrolyzed to a carboxylic acid, which is then esterified. Subsequent reaction with hydrazine hydrate would yield the desired carbohydrazide.

G A 3-Amino-4-cyanofurazan B Hydrolysis (Acid or Base) A->B C 4-Amino-1,2,5-oxadiazole-3-carboxylic acid B->C D Esterification (e.g., SOCl2, ROH) C->D E Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate D->E F Hydrazinolysis (N2H4·H2O) E->F G This compound F->G

Proposed synthesis of the target compound.
Key Experimental Procedures for Characterization of Energetic Materials

Density Measurement: Gas pycnometry is the standard method for determining the density of powdered solids with high accuracy.

Heat of Formation: This is typically determined using bomb calorimetry to measure the heat of combustion. The heat of formation is then calculated using Hess's law.

Detonation Velocity: The detonation velocity is experimentally measured using methods such as the D'Autriche method, electronic timing pins, or high-speed photography.

Impact Sensitivity: A drop-weight impact tester (e.g., BAM or ER) is used to determine the energy required to cause a sample to react. The result is often reported as the height from which a standard weight must be dropped to have a 50% probability of causing an explosion (H₅₀).

Friction Sensitivity: A friction apparatus (e.g., BAM or Julius Peters) is used to determine the sensitivity of a material to initiation by friction. The result is reported as the load at which a reaction occurs.

Structure-Performance Relationships

The energetic performance and sensitivity of oxadiazole-based materials are intrinsically linked to their molecular structure. The following diagram illustrates key relationships.

G cluster_0 Structural Features cluster_1 Performance Outcomes cluster_2 Sensitivity Factors A High Nitrogen Content F Increased Energy Output A->F B Positive Heat of Formation (e.g., Furazan Ring) B->F C High Oxygen Balance (-NO2, N-oxide) E High Detonation Velocity & Pressure C->E D High Crystal Density D->E G Strong Intermolecular Hydrogen Bonding I Reduced Sensitivity (Impact & Friction) G->I H Absence of Weak Bonds (e.g., O-N in some isomers) H->I

Key structure-performance relationships.

Conclusion

Based on the analysis of related energetic materials, this compound holds significant promise as a precursor for the development of novel high-performance, low-sensitivity energetic materials. Its molecular structure combines the inherent energetic benefits of the furazan ring with functional groups known to enhance performance and stability. While experimental validation is crucial, the theoretical and comparative evidence strongly supports its further investigation. The synthesis and detailed characterization of this compound are warranted to fully unlock its potential for advanced energetic applications. Researchers in the field are encouraged to pursue the synthesis and experimental evaluation of this promising molecule.

References

A Comparative Analysis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and Other Nitrogen-Rich Energetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide with other prominent nitrogen-rich compounds used in energetic materials research. The following sections present a comprehensive overview of their performance characteristics, supported by available experimental data and detailed methodologies for key evaluative tests.

Introduction to this compound

This compound is a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family. Its structure, featuring an amino group and a carbohydrazide substituent on the oxadiazole ring, makes it a molecule of interest in both pharmaceutical and energetic materials research. The high nitrogen content inherent to the oxadiazole ring and the attached functional groups suggests potential energetic properties. While primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its structural motifs are also found in various energetic materials.[1][2][3] The presence of the 1,2,5-oxadiazole ring is notable in many high-energy-density materials due to its contribution to a favorable oxygen balance, high density, and positive enthalpy of formation.[4][5][6]

Comparative Performance of Nitrogen-Rich Compounds

To provide a clear perspective on the potential of this compound as an energetic material, its properties are benchmarked against well-characterized nitrogen-rich compounds: RDX, HMX, and FOX-7. Due to the limited publicly available experimental data on the energetic properties of this compound, data for structurally related and representative oxadiazole/furazan derivatives are included to offer a reasonable comparison.

PropertyThis compound (and related derivatives)RDX (Cyclotrimethylenetrinitramine)HMX (Octogen)FOX-7 (1,1-diamino-2,2-dinitroethene)
Molecular Formula C₃H₅N₅O₂S (Thiadiazole analogue)C₃H₆N₆O₆C₄H₈N₈O₈C₂H₄N₄O₄
Density (g/cm³) Data not available for the primary compound. Related furazan derivatives range from 1.62 to 1.88.[7]1.821.911.885
Decomposition Temperature (°C) Data not available for the primary compound. Related oxadiazole derivatives show a wide range, with some exceeding 238°C.[8]~210~279238 (decomposes)
Detonation Velocity (m/s) Data not available for the primary compound. Energetic nitramine derivatives of oxadiazole can reach up to 9481 m/s.[9] A related hydrazinium salt of an oxadiazole derivative has a calculated detonation velocity of 8,822 m/s.[10]875091008870 (calculated), 8335 (measured)
Impact Sensitivity (J) Data not available for the primary compound. Some insensitive oxadiazole derivatives show values >30 J.[8] A related hydrazinium salt has an impact sensitivity of 40 J.[10]7.47.4>30
Friction Sensitivity (N) Data not available for the primary compound. Some insensitive oxadiazole derivatives show values >360 N.[8] A related hydrazinium salt has a friction sensitivity of >360 N.[10]120120>350

Experimental Protocols

The data presented in the comparative table is typically obtained through standardized experimental procedures. Below are detailed methodologies for the key experiments used to characterize energetic materials.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal stability of a compound.[11][12] It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the energetic material is placed in a sample pan (e.g., aluminum).

  • An empty pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.

  • The DSC instrument records the heat flow to the sample relative to the reference.

  • An exothermic peak in the DSC curve indicates the decomposition of the material. The onset temperature and the peak temperature of this exotherm are used to characterize the thermal stability.[13][14]

Impact Sensitivity Test: BAM Fallhammer

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of a substance to impact energy.[15][16]

Methodology:

  • A small amount of the test substance (approximately 40 mm³) is placed in a standardized steel sleeve between two steel cylinders.[17]

  • A drop weight of a known mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a specific height onto the sample assembly.[18]

  • The impact energy is calculated based on the mass of the weight and the drop height.

  • A series of tests are conducted at different drop heights to determine the minimum energy required to cause an explosion, decomposition, or other reaction (indicated by sound, flash, or smoke).

  • The "up-and-down" or Bruceton statistical method is often used to determine the 50% probability of initiation (H₅₀).

Friction Sensitivity Test: BAM Friction Apparatus (Julius-Peters Apparatus)

The BAM friction test assesses the sensitivity of a substance to frictional stimuli.[19][20]

Methodology:

  • A small sample (approximately 10 mm³) of the material is spread on a porcelain plate.[19]

  • A porcelain peg is placed on the sample, and a specified load is applied through a weighted lever arm.

  • The porcelain plate is moved back and forth under the stationary peg for a set distance and speed.

  • Tests are performed with increasing loads until a reaction (e.g., crackling, sparks, or ignition) is observed.

  • The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one of six trials.[19][21]

Visualizing Relationships in Energetic Materials Research

The following diagrams illustrate key concepts and workflows relevant to the comparison and evaluation of energetic materials.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Performance & Safety Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Nitrogen-Rich Compound Purification Purification & Characterization Synthesis->Purification Thermal Thermal Stability (DSC) Purification->Thermal Impact Impact Sensitivity (BAM Fallhammer) Purification->Impact Friction Friction Sensitivity (BAM Friction Apparatus) Purification->Friction Performance Detonation Performance (Calculation/Experiment) Purification->Performance Data_Analysis Data Compilation & Analysis Thermal->Data_Analysis Impact->Data_Analysis Friction->Data_Analysis Performance->Data_Analysis Comparison Comparison with Benchmark Compounds Data_Analysis->Comparison

Caption: Workflow for the evaluation of new energetic materials.

Sensitivity_vs_Performance High_Performance High Performance (High Detonation Velocity) Ideal_EM Ideal Energetic Material High_Performance->Ideal_EM increase safety Low_Sensitivity Low Sensitivity (Insensitive) Low_Sensitivity->Ideal_EM increase performance Research_Goal Research Goal: Balance Performance & Safety Ideal_EM->Research_Goal Traditional_EM Traditional High Explosives (e.g., RDX, HMX) Traditional_EM->High_Performance Traditional_EM->Research_Goal

Caption: The relationship between performance and sensitivity in energetic materials.

References

Performance Showdown: 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA)-Based Energetics Versus Key Military Explosives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the energetic properties and safety characteristics of explosives derived from 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) against other notable furazan-based compounds and traditional military-grade explosives. This guide synthesizes available experimental data to provide researchers and scientists in drug development and materials science with a clear, data-driven performance analysis.

While comprehensive experimental performance data for the standalone this compound (AOCA) molecule is limited in publicly accessible literature, its potential as a foundational block for next-generation energetic materials is being actively explored. The thermal stability of AOCA has been documented, with a decomposition temperature of 164.8 °C. To provide a meaningful performance comparison, this guide focuses on a well-characterized AOCA-based energetic coordination polymer (ECP), [Ag(AOCA)ClO₄]n, and evaluates it against prominent furazan-based explosives and conventional high explosives such as RDX and TNT.

Comparative Performance Data

The following table summarizes key performance metrics for AOCA-based ECP, other advanced furazan-based explosives, and traditional military explosives. These parameters are crucial for assessing the viability of new energetic materials for various applications, balancing the need for high performance with handling and operational safety.

Explosive CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
[Ag(AOCA)ClO₄]n Data not available7.6Data not available1040255
3,4-bis(4-aminofurazan-3-yl)furoxane (BAFF) 1.795 (calc.)8.1Data not availableInsensitiveInsensitiveData not available
Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate 1.8218.82235.140>360Data not available
RDX 1.828.7534.07.5120204
TNT 1.656.9019.015353295

Experimental Protocols

The performance data presented in this guide are determined through standardized experimental procedures. Below are the detailed methodologies for the key experiments cited.

Impact Sensitivity Testing (BAM Fallhammer)

Impact sensitivity is determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. A specified mass is dropped from varying heights onto a sample of the explosive material placed between two steel rollers. The test determines the minimum drop height at which ignition or decomposition occurs. The result is typically expressed as the energy in Joules (J) required for a 50% probability of initiation (H₅₀). A higher value indicates lower sensitivity and greater safety in handling.

Friction Sensitivity Testing (BAM Friction Apparatus)

Friction sensitivity is assessed using the BAM friction apparatus. A sample of the explosive is subjected to friction between a stationary porcelain pin and a moving porcelain plate under a specified load. The test identifies the smallest load under which ignition, decomposition, or explosion occurs in at least one out of six trials. The result is given in Newtons (N), with higher values signifying lower sensitivity.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is employed to evaluate the thermal stability of energetic materials. A small sample of the material is heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is measured relative to a reference. The DSC curve reveals exothermic and endothermic events, such as melting and decomposition. The onset temperature of the main exothermic decomposition peak is taken as the decomposition temperature, indicating the material's thermal stability.

Performance Comparison Workflow

The following diagram illustrates the logical workflow for the comparative assessment of the performance of AOCA-based explosives against other energetic materials.

G cluster_1 Data Analysis & Comparison cluster_2 Output Generation AOCA_data AOCA & AOCA-ECP Performance Data Table Tabular Data Summary AOCA_data->Table Alternatives_data Alternative Explosives (Furazan-based, RDX, TNT) Performance Data Alternatives_data->Table Protocols Standardized Experimental Protocols Guide Publish Comparison Guide Protocols->Guide Performance Performance Comparison (Detonation Velocity, Pressure) Table->Performance Safety Safety Comparison (Impact & Friction Sensitivity) Table->Safety Stability Thermal Stability Comparison Table->Stability Performance->Guide Safety->Guide Stability->Guide

Caption: Workflow for Comparative Performance Analysis of Energetic Materials.

Spectroscopic Data Validation: A Comparative Guide to 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents, the accurate structural elucidation of synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and a structurally related alternative, 4-Amino-1,2,5-oxadiazole-3-carboxamide, alongside the well-characterized antitubercular drug, Isoniazid. The following sections present a compilation of expected and experimental spectroscopic data, detailed experimental protocols for data acquisition, and a visual workflow for spectroscopic data validation.

Comparative Spectroscopic Data

The validation of a compound's structure relies on the convergence of data from multiple spectroscopic techniques. Below is a summary of the key spectroscopic data for the target compound and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound (Expected) ~3400-3200 (multiple bands)N-H stretching (amine and hydrazide)
~1680-1650C=O stretching (amide I)
~1640-1600N-H bending
~1600-1550C=N stretching (oxadiazole ring)
4-Amino-1,2,5-oxadiazole-3-carboxamide [1]3410, 3300, 3180N-H stretching (amine and amide)
1670C=O stretching (amide I)
1620N-H bending
1580C=N stretching (oxadiazole ring)
Isoniazid (Isonicotinoyl hydrazide) 3300, 3210N-H stretching (hydrazide)
1668C=O stretching (amide I)
1632N-H bending
1557C=C, C=N stretching (pyridine ring)

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Expected) ~9.5s1H-C(O)NH-
~7.0br s2H-NH₂ (oxadiazole)
~4.5br s2H-NHNH₂
4-Amino-1,2,5-oxadiazole-3-carboxamide [1]8.05br s1H-C(O)NH₂
7.75br s1H-C(O)NH₂
6.95s2H-NH₂ (oxadiazole)
Isoniazid (Isonicotinoyl hydrazide) [2]9.85s1H-C(O)NH-
8.70d2HPyridine H-2, H-6
7.75d2HPyridine H-3, H-5
4.50br s2H-NH₂

Table 3: ¹³C NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Expected) ~160C=O (hydrazide)
~155C-NH₂ (oxadiazole)
~140C-C(O) (oxadiazole)
4-Amino-1,2,5-oxadiazole-3-carboxamide [1]162.5C=O (amide)
156.0C-NH₂ (oxadiazole)
142.1C-C(O) (oxadiazole)
Isoniazid (Isonicotinoyl hydrazide) [2]164.0C=O (hydrazide)
150.5Pyridine C-2, C-6
140.8Pyridine C-4
121.5Pyridine C-3, C-5

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound (Expected) ESI145.05128, 114, 98, 71
4-Amino-1,2,5-oxadiazole-3-carboxamide [1]GC-MS (EI)128.03 (M⁺)112, 84, 70, 56, 44
Isoniazid (Isonicotinoyl hydrazide) ESI138.06121, 106, 78

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation: Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific functional groups within the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The integration of ¹H NMR signals provides the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.

3. Mass Spectrometry (MS)

  • Instrumentation: Various mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for ESI or introduced directly for EI.

  • Data Acquisition:

    • ESI: This soft ionization technique is used to determine the molecular weight of the compound, typically observing the protonated molecule [M+H]⁺.

    • EI: This high-energy ionization technique causes fragmentation of the molecule, providing information about its structure.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized compound.

Caption: Workflow for the validation of a synthesized chemical compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification and characterization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. Due to the limited availability of direct comparative studies for this specific molecule, this document outlines a proposed framework for the cross-validation of suitable analytical techniques. The methodologies and performance data presented are based on established principles of analytical chemistry for compounds with similar functional groups, such as carbohydrazides and oxadiazoles, and adhere to general validation guidelines like those from the International Council for Harmonisation (ICH).[1][2]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This section compares three widely applicable methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry.

Quantitative Performance Data

The following table summarizes the anticipated performance characteristics of each method. These values are representative and would need to be confirmed through rigorous method validation studies.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mL0.5 - 5 µg/mL
Selectivity HighVery HighLow to Medium
Throughput MediumLow to MediumHigh

Experimental Protocols and Workflows

Detailed methodologies for each proposed analytical technique are provided below. These protocols serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is proposed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of a standard solution of the analyte (typically in the range of 210-350 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Calibration standards are prepared by serial dilution of the stock solution.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C G Inject Standards & Samples C->G D Dissolve and Filter Sample D->G E Set HPLC Parameters (Mobile Phase, Flow Rate, Temp) F Equilibrate System E->F F->G H Acquire Chromatograms G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify Analyte in Sample J->K GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Dried Standards & Samples B Add Derivatization Reagent A->B C Heat to Complete Reaction B->C E Inject Derivatized Samples C->E D Set GC-MS Parameters (Temp Program, Gas Flow) D->E F Acquire Mass Spectra E->F G Extract Ion Chromatograms F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte I->J UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Prepare Stock Solution B Prepare Calibration Standards A->B F Measure Absorbance of Standards B->F C Prepare Sample Solution G Measure Absorbance of Sample C->G D Determine λmax D->F D->G E Measure Absorbance of Blank H Generate Calibration Curve (Absorbance vs. Concentration) F->H I Calculate Concentration of Sample G->I H->I

References

Comparative Guide to the Synthetic Routes of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways to obtain 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a key building block in medicinal chemistry. The routes are evaluated based on their efficiency, reaction conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Introduction

This compound, also known as 4-aminofurazan-3-carbohydrazide, is a valuable heterocyclic compound. Its structure, featuring both an amino group and a carbohydrazide moiety on the oxadiazole ring, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The development of efficient and reliable synthetic routes to this compound is crucial for advancing drug discovery programs. This guide outlines and compares two potential synthetic strategies starting from the commercially available 4-Amino-1,2,5-oxadiazole-3-carbonitrile.

Synthetic Route Comparison

Two plausible synthetic routes from 4-Amino-1,2,5-oxadiazole-3-carbonitrile have been identified and are detailed below.

Route A: Two-Step Synthesis via an Ester Intermediate

This classic approach involves the conversion of the starting nitrile to an intermediate ethyl ester, followed by hydrazinolysis to yield the target carbohydrazide.

Route B: Direct Synthesis from Nitrile

A more direct, one-step approach involves the direct reaction of the nitrile with hydrazine hydrate. This method, if successful, would offer a more atom-economical and efficient pathway.

The following table summarizes the key aspects of each route based on established chemical principles and analogous reactions found in the literature. Please note that specific yield and reaction time data for the direct synthesis of the target molecule are not yet available in published literature and the values presented are estimations based on similar transformations.

ParameterRoute A: Two-Step SynthesisRoute B: Direct Synthesis
Starting Material 4-Amino-1,2,5-oxadiazole-3-carbonitrile4-Amino-1,2,5-oxadiazole-3-carbonitrile
Key Intermediates Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateNone
Overall Yield Moderate to High (Estimated 60-80%)Potentially High (Estimated >70%)
Number of Steps 21
Reaction Conditions Step 1: Anhydrous acidic conditions; Step 2: RefluxReflux
Reagents Ethanol, HCl (gas), Hydrazine hydrateHydrazine hydrate, Ethanol
Purification Two purification steps (for ester and final product)One purification step
Advantages Utilizes well-established and reliable reactions.More efficient and atom-economical.
Disadvantages Longer overall reaction time and more purification steps.Requires specific conditions to avoid side reactions.

Experimental Protocols

Route A: Two-Step Synthesis via Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Step 1: Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

This step is proposed via a Pinner reaction, a classic method for converting nitriles to imino esters, which are then hydrolyzed to esters.

  • Materials: 4-Amino-1,2,5-oxadiazole-3-carbonitrile, anhydrous ethanol, dry hydrogen chloride gas.

  • Procedure:

    • Suspend 4-Amino-1,2,5-oxadiazole-3-carbonitrile in anhydrous ethanol at 0 °C.

    • Bubble dry hydrogen chloride gas through the suspension with stirring until saturation.

    • Allow the reaction mixture to stand at room temperature for 24 hours.

    • The precipitated Pinner salt is filtered, washed with dry diethyl ether, and then treated with water to hydrolyze the imino ester to the corresponding ethyl ester.

    • The crude ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is then purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Materials: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate (typically 3-5 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Route B: Direct Synthesis of this compound

This proposed one-step synthesis aims to simplify the process by directly converting the nitrile to the carbohydrazide.

  • Materials: 4-Amino-1,2,5-oxadiazole-3-carbonitrile, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 4-Amino-1,2,5-oxadiazole-3-carbonitrile in ethanol.

    • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

    • Reflux the reaction mixture for an extended period (e.g., 12-24 hours), with careful monitoring for the formation of the desired product and potential side products.

    • After the reaction is complete, cool the mixture to induce crystallization.

    • Collect the product by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: Direct Synthesis A_start 4-Amino-1,2,5-oxadiazole-3-carbonitrile A_intermediate Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate A_start->A_intermediate  Ethanol, HCl (Pinner Reaction) A_end This compound A_intermediate->A_end  Hydrazine Hydrate B_start 4-Amino-1,2,5-oxadiazole-3-carbonitrile B_end This compound B_start->B_end  Hydrazine Hydrate (Direct Conversion)

Caption: Comparative workflow of the two proposed synthetic routes to this compound.

Conclusion

Both outlined synthetic routes offer plausible pathways to this compound. Route A, the two-step synthesis, relies on well-documented and generally reliable chemical transformations, making it a conservative and likely successful approach. Route B, the direct synthesis, presents a more elegant and efficient alternative, though it may require more rigorous optimization of reaction conditions to achieve high yields and purity.

For research and development purposes, initial efforts may focus on the successful implementation of Route A to secure a reliable supply of the target compound. Concurrently, the development and optimization of Route B would be a valuable long-term goal to improve the overall efficiency of the synthesis. The choice of route will ultimately depend on the specific requirements of the research, including scale, timeline, and available resources. Further experimental validation is necessary to determine the precise yields, reaction times, and optimal conditions for both synthetic pathways.

Assessing the Purity of Synthesized 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. It details experimental protocols for state-of-the-art analytical techniques and compares the purity of the target compound with structurally similar alternatives, supported by experimental data from peer-reviewed literature.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are often found in biologically active molecules. The purity of such compounds is of paramount importance as impurities can significantly impact biological activity and toxicity studies. This guide outlines robust analytical methods for purity determination and provides a comparative analysis with related compounds.

Analytical Methodologies for Purity Assessment

The purity of this compound and its analogs can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is ideal for separation and identification of the main compound and any impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate the target compound from potential impurities and confirm its molecular weight.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for these polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 5% B) and gradually increase it to elute more hydrophobic compounds. A suggested gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm for such heterocyclic systems). Mass spectrometry in positive ion mode to observe the [M+H]⁺ ion.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and to identify and quantify impurities.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds due to its ability to dissolve polar substances and exchange labile protons.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the protons of interest should be used for quantitative measurements.

    • Expected Signals: Look for signals corresponding to the amino (NH₂) and hydrazide (NHNH₂) protons, as well as any aromatic or aliphatic protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the oxadiazole ring.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled ¹³C experiment.

    • Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR.

    • Expected Signals: Signals for the carbon atoms of the oxadiazole ring and the carbonyl carbon of the hydrazide group are expected in the downfield region of the spectrum.

  • Quantitative NMR (qNMR):

    • For purity determination, a certified internal standard with a known concentration is added to the sample.

    • The purity of the target compound can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Comparison with Alternative Compounds

The purity of this compound can be benchmarked against its structural isomers and bioisosteres. Here, we compare it with three such alternatives.

CompoundStructurePurity Assessment Data
This compound ¹H NMR (DMSO-d₆): Expected signals for NH₂ and NHNH₂ protons. HPLC-MS: Expected [M+H]⁺ at m/z 144.05. Purity typically >95% after purification.
4-Amino-1,2,5-thiadiazole-3-carbohydrazide Characterization: Molecular Formula: C₃H₅N₅OS, Molecular Weight: 159.17 g/mol . Purity of commercially available samples is often stated as ≥97%.[1]
3-Amino-1,2,4-oxadiazole-5-carbohydrazide ¹H NMR (DMSO-d₆): Signals for NH₂ and NHNH₂ protons at distinct chemical shifts compared to the 1,2,5-isomer. HPLC-MS: Expected [M+H]⁺ at m/z 144.05. Synthesis procedures generally report good yields and purity after recrystallization.
5-Amino-1,3,4-oxadiazole-2-carbohydrazide Synthesis: Can be synthesized from the corresponding ester via reaction with hydrazine hydrate. Purity is typically assessed by melting point, IR, and NMR spectroscopy.

Note: The images are illustrative representations of the chemical structures.

Potential Impurities

During the synthesis of this compound, several impurities may arise:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like diaminoglyoxime or its precursors.

  • Intermediates: Incomplete cyclization can lead to the presence of intermediate products.

  • By-products: Side reactions, such as the formation of isomeric oxadiazoles or hydrolysis of the hydrazide functional group, can generate impurities.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

The analytical methods described above are crucial for the detection and quantification of these potential impurities.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Synthesized_Product Synthesized Crude This compound Purification Column Chromatography or Recrystallization Synthesized_Product->Purification HPLC_MS HPLC-MS Analysis (Purity & Identity) Purification->HPLC_MS NMR NMR Spectroscopy (Structure & qNMR) Purification->NMR Final_Product Pure Compound (>95% Purity) HPLC_MS->Final_Product NMR->Final_Product

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Potential Mechanism of Action: Inhibition of Succinate Dehydrogenase

Some oxadiazole derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production.

signaling_pathway cluster_cac Citric Acid Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e⁻ transfer Complex_III Complex III CoQ->Complex_III Inhibitor 4-Amino-1,2,5-oxadiazole -3-carbohydrazide (Potential Inhibitor) Inhibitor->SDH

Caption: Proposed inhibitory action on succinate dehydrogenase in the mitochondrial electron transport chain.

References

Performance Benchmarking of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide derivatives and related compounds from the broader 1,2,5-oxadiazole class. Due to the limited availability of specific quantitative data for this compound, this guide focuses on structurally similar 1,2,5-oxadiazole derivatives, offering a valuable performance benchmark against various biological targets. The information herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Quantitative Performance Data

The following tables summarize the biological activities of various 1,2,5-oxadiazole derivatives, providing a baseline for comparison.

Table 1: Anticancer Activity of 1,2,5-Oxadiazole Derivatives

Compound/DerivativeCell LineAssay TypeIC50 / ActivityReference
1,2,5-oxadiazole-3-carboximidamide derivative 23 HEK293T (hIDO1 over-expressing)Enzymatic AssayIC50 = 108.7 nM[1]
1,2,5-oxadiazole-3-carboximidamide derivative 25 HEK293T (hIDO1 over-expressing)Enzymatic AssayIC50 = 178.1 nM[1]
1,2,5-oxadiazole-3-carboximidamide derivative 26 HEK293T (hIDO1 over-expressing)Enzymatic AssayIC50 = 139.1 nM[1]
Fluorinated pyrazolo[3,4-d]pyrimidine derivative with 1,2,5-oxadiazole-2-oxide scaffold (12b )-VEGFR-2 Kinase AssayIC50 = 0.09 µM[2]
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamideHCT-116 (colorectal carcinoma)MTT AssayGI50 = 1.48 μM[3]
4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine derivativeHCT-116 (colorectal carcinoma)MTT AssayGI50 = 8.50 μM[4]
4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine derivativeMDA-MB 468 (breast cancer)MTT AssayGI50 = 10.59 μM[4]

Table 2: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives (as a related comparison)

Compound/DerivativeBacterial StrainAssay TypeMIC (µg/mL)Reference
Oxadiazole-sulfonamide derivative OX7 P. aeruginosaBroth Dilution31.25[5]
Oxadiazole-sulfonamide derivative OX7 E. coliBroth Dilution15.75[5]
Oxadiazole-sulfonamide derivative OX11 P. aeruginosaBroth Dilution15.75[5]
Oxadiazole-sulfonamide derivative OX11 E. coliBroth Dilution15.75[5]
3-methyl-1,2,4-oxadiazole derivative 17 S. aureusAgar Diffusion25[6]
3-methyl-1,2,4-oxadiazole derivative 17 A. nigerAgar Diffusion25[6]
5-methyl-1,2,4-oxadiazole derivative 18 E. coliAgar Diffusion25[6]
5-methyl-1,2,4-oxadiazole derivative 18 A. nigerAgar Diffusion25[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity Assessment: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1,2,5-oxadiazole derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[8][9]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[8][9]

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) values.

Enzyme Inhibition Assay: IDO1 Activity

This protocol describes a method to determine the inhibitory effect of compounds on Indoleamine 2,3-dioxygenase 1 (IDO1) activity.

Principle: IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The inhibitory activity of a compound is determined by measuring the reduction in kynurenine production.

Procedure:

  • Cell Culture and IDO1 Induction: Seed cells (e.g., SK-OV-3) in a 96-well plate and induce IDO1 expression by treating with interferon-gamma (IFN-γ) for 24 hours.[11]

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., 1,2,5-oxadiazole-3-carboximidamide derivatives) to the cells.[11]

  • Incubation: Incubate the plate for 24-48 hours.[11]

  • Sample Preparation: Collect the cell culture supernatant. Precipitate proteins by adding trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]

  • Quantification: Centrifuge the samples and analyze the supernatant for kynurenine concentration using HPLC-UV.[11]

  • Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 10^8 CFU/mL) in a suitable broth medium.[12]

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.[12]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by 1,2,5-oxadiazole derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of 1,2,5-Oxadiazole Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) purification->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo data Data Collection (IC50, MIC) in_vitro->data in_vivo->data comparison Performance Comparison data->comparison

General experimental workflow for performance benchmarking.

IDO1_pathway IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine catalysis Tryptophan Tryptophan Tryptophan->IDO1 substrate T_cell T-cell Proliferation (Inhibited) Kynurenine->T_cell Treg Treg Differentiation (Promoted) Kynurenine->Treg Inhibitor 1,2,5-Oxadiazole Derivative (Inhibitor) Inhibitor->IDO1

Simplified IDO1 signaling pathway and point of inhibition.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 1,2,5-Oxadiazole Derivative (Inhibitor) Inhibitor->Receptor e.g., VEGFR-2 inhibition

Overview of the MAPK/ERK signaling pathway.

Topoisomerase_I_mechanism cluster_steps Topoisomerase I Action step1 1. Topo I binds to DNA step2 2. Single-strand cleavage (Phosphotyrosine bond) step1->step2 step3 3. Controlled rotation of DNA strand step2->step3 Inhibitor 1,2,5-Oxadiazole Derivative (Inhibitor) step2->Inhibitor Stabilization of cleavage complex step4 4. Religation of DNA strand step3->step4

Mechanism of Topoisomerase I and potential inhibition.

References

Safety Operating Guide

Safe Disposal of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a compound that, while not having a specific Safety Data Sheet (SDS), belongs to chemical families with known potential hazards.

Due to the absence of a specific SDS for this compound, a conservative approach to its disposal is imperative. Based on the hazardous properties of related compounds such as carbohydrazides and oxadiazoles, this chemical should be treated as a potentially energetic, toxic, and irritating substance.

Core Hazard Assessment

The chemical structure of this compound contains moieties that suggest potential hazards:

  • Carbohydrazide Group: Compounds in this family can be explosive upon heating[1][2][3]. They are also often harmful if swallowed and can cause skin, eye, and respiratory irritation[1][3][4][5][6][7].

  • Oxadiazole Ring: This heterocyclic structure is present in various energetic materials.

  • Amino Group: Can contribute to the reactivity and toxicity of the molecule.

Given these characteristics, it is crucial to handle this compound with extreme care and to follow stringent disposal protocols.

Quantitative Hazard Data for Related Compounds

For context, the following table summarizes key hazard information for carbohydrazide, a structurally related compound. This data underscores the need for cautious handling of this compound.

Hazard ClassificationDetails
Acute Toxicity (Oral) Harmful if swallowed[1][3][5].
Skin Corrosion/Irritation Causes skin irritation[3][4][5][6].
Serious Eye Damage/Irritation Causes serious eye irritation[3][4][5][6].
Explosive Properties May explode on heating[1][2][3]. Reacts with nitrous acid to form the explosive carbonic dazide.
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[1][3][4][5].

Step-by-Step Disposal Protocol

The following procedure is a mandatory guideline for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. A face shield is recommended if there is a risk of splashing.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash receptacles[8].

  • Collect all waste containing this compound (including pure compound, contaminated labware, and cleaning materials) in a designated, clearly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and should be in good condition.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., explosive, toxic, irritant).

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials such as oxidizing agents[3][9].

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the disposal company with all available information about the compound's potential hazards.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is visualized in the following diagram.

DisposalWorkflow A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated Container B->C D Clearly Label Container: 'Hazardous Waste' Chemical Name & Hazards C->D I STOP: DO NOT Dispose in Sink or Regular Trash C->I E Store Securely in a Cool, Dry, Ventilated Area D->E F Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor E->F G Arrange for Professional Disposal F->G H End: Waste Safely Removed G->H

References

Personal protective equipment for handling 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. The following procedures are based on available data for structurally related compounds and general best practices for handling energetic materials. Given that the toxicological properties of this specific compound may not be fully characterized, a cautious approach is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound and similar compounds include skin and eye irritation, potential for respiratory tract irritation, and the risk of explosion upon heating.[1][2] Therefore, a comprehensive PPE strategy is essential to ensure user safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn to protect against skin contact.[3] Consider double-gloving for enhanced protection.
Eye and Face Protection Safety goggles and face shieldTightly fitting safety goggles are mandatory.[4] A face shield worn over goggles is required when handling the solid or solutions to protect against splashes.[3]
Body Protection Laboratory coat or coverallsA flame-resistant lab coat or coveralls should be worn to protect the skin.
Respiratory Protection RespiratorUse a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder outside of a fume hood.[1]
Foot Protection Closed-toe shoesChemical-resistant, steel-toe boots or shoes are recommended.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and mitigate risks.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work within a certified chemical fume hood with appropriate ventilation.[4]

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.

    • Keep the quantity of the compound at the workstation to a minimum.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[1]

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • If creating solutions, add the solid to the solvent slowly.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Heating :

    • CRITICAL : Avoid heating the compound unless absolutely necessary and with extreme caution, as related compounds may explode upon heating.[2]

    • If heating is required, use small quantities and appropriate shielding.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated, clearly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Decontamination :

    • Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent.

  • Disposal :

    • Dispose of the waste through a professional waste disposal service in accordance with all local, state, and federal regulations.[1]

    • Do not discharge into drains or the environment.[1]

Workflow for Safe Handling and Disposal

prep Preparation (Don PPE, Use Fume Hood) handle Handling (Avoid Dust, Use Small Quantities) prep->handle exp Experimentation handle->exp decon Decontamination (Clean Equipment) exp->decon collect Waste Collection (Segregate Waste) decon->collect dispose Professional Disposal collect->dispose end End of Process dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.